TCO-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11/h1-2,11H,3-10,13H2,(H,14,15)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNVKTBTNQJBEE-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501175522 | |
| Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501175522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799962-26-7 | |
| Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799962-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-aminopropyl)-, (4E)-4-cycloocten-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501175522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of TCO-Amine in Advanced Molecular Biology Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of molecular biology and drug development, the ability to selectively and efficiently label and conjugate biomolecules is paramount. TCO-amine (trans-cyclooctene-amine) has emerged as a powerful tool in the field of bioorthogonal chemistry, enabling researchers to perform these modifications with exceptional precision and control within complex biological systems. This technical guide provides an in-depth exploration of this compound's core applications, detailed experimental protocols, and the quantitative data underpinning its utility.
This compound is a bifunctional molecule featuring a primary amine and a trans-cyclooctene (TCO) group.[1][2] The primary amine allows for straightforward covalent attachment to biomolecules, such as proteins, peptides, and oligonucleotides, typically by reacting with activated carboxylic acids or N-hydroxysuccinimide (NHS) esters.[1][2] The TCO group is the bioorthogonal reactive handle. It participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz) partner.[1] This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic catalysts like copper.
Core Applications in Molecular Biology
The unique properties of the TCO-tetrazine ligation make this compound a versatile reagent for a multitude of applications:
-
Bioconjugation: this compound is fundamental in creating complex bioconjugates. This includes protein-peptide conjugates, protein-oligonucleotide conjugates, and the assembly of antibody-drug conjugates (ADCs).
-
Live-Cell and In Vivo Imaging: The biocompatibility of the TCO-tetrazine reaction allows for the labeling and visualization of biomolecules in living cells and organisms without disrupting normal cellular processes.
-
Pre-targeted Therapy and Imaging: This advanced strategy involves administering a TCO-modified antibody to a target site (e.g., a tumor). After the unbound antibody has cleared from circulation, a tetrazine-linked therapeutic agent or imaging probe is introduced, which then rapidly "clicks" onto the TCO-tagged antibody at the target site. This approach enhances the therapeutic index by minimizing off-target effects.
-
PROTACs and ADC Development: this compound and its derivatives are used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), facilitating the connection of targeting moieties to therapeutic payloads.
-
Surface Modification: The amine group can be used to immobilize the TCO moiety onto surfaces, which can then be used to capture tetrazine-labeled molecules for applications in diagnostics and biomaterial science.
Quantitative Data: Reaction Kinetics and Labeling Efficiency
The efficacy of the TCO-tetrazine ligation is underscored by its rapid reaction kinetics. The second-order rate constants are among the fastest known in bioorthogonal chemistry, enabling efficient conjugation even at low reactant concentrations.
| Reactants | Rate Constant (k₂) | Conditions | Reference |
| trans-Cyclooctene (TCO) & 3,6-di(2-pyridyl)-s-tetrazine | 2000 M⁻¹s⁻¹ | 9:1 Methanol/Water | |
| trans-Cyclooctene (TCO) & 3,6-di(2-pyridyl)-s-tetrazine | 1100 M⁻¹s⁻¹ | Methanol | |
| General TCO & Tetrazine | > 800 M⁻¹s⁻¹ | Not Specified | |
| General TCO & Tetrazine | up to 30,000 M⁻¹s⁻¹ | PBS, 37°C | |
| TCO & Tetrazine Derivatives | 1 x 10³ - 1 x 10⁶ M⁻¹s⁻¹ | Not Specified |
Note: Reaction rates are highly dependent on the specific derivatives of TCO and tetrazine used, including their electronic properties and steric hindrance.
Key Experimental Workflows and Signaling Pathways
The utility of this compound is best understood through its experimental application. Below are diagrams illustrating common workflows.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound derivatives.
Protocol 1: Labeling of Proteins with TCO-NHS Ester
This protocol describes the functionalization of a protein with TCO moieties by targeting primary amines (e.g., lysine residues) with a TCO-N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
TCO-PEGn-NHS ester
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quench buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Methodology:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If the current buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting spin column or dialysis.
-
Prepare TCO-NHS Ester Solution: Immediately before use, allow the TCO-NHS ester vial to equilibrate to room temperature to prevent moisture condensation. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding quench buffer to a final concentration of 50-100 mM. Incubate for 5 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester by using a desalting spin column or dialysis. The TCO-labeled protein is now ready for the subsequent click reaction.
Protocol 2: TCO-Tetrazine Click Reaction for Bioconjugation
This protocol details the bioorthogonal ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-labeled protein from Protocol 1
-
Tetrazine-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
-
Size-exclusion chromatography (SEC) equipment (optional, for purification)
Methodology:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Click Reaction: Add the tetrazine-containing molecule to the TCO-labeled protein. A 1.5 to 5-fold molar excess of the tetrazine molecule over the TCO-protein is recommended to ensure a complete reaction.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted components using size-exclusion chromatography.
Conclusion
This compound and its derivatives are indispensable tools in modern molecular biology, offering an unparalleled combination of speed, selectivity, and biocompatibility. The inverse-electron-demand Diels-Alder reaction with tetrazines provides a robust and efficient method for labeling and conjugating biomolecules in their native environments. From fundamental research in cellular imaging to the development of next-generation therapeutics like ADCs, the applications of this compound chemistry continue to expand, empowering researchers to probe and manipulate biological systems with ever-increasing precision.
References
introduction to TCO-amine and tetrazine ligation chemistry
An in-depth technical guide on the core principles and applications of TCO-amine and tetrazine ligation chemistry, designed for researchers, scientists, and professionals in drug development.
Introduction to Tetrazine Ligation
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO), is a cornerstone of modern bioorthogonal chemistry. This ligation is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, allowing for rapid covalent bond formation even at low reactant concentrations typically found in biological systems. The reaction is highly specific, proceeding with high efficiency in complex biological media without interfering with native biochemical processes. It is characterized by its biocompatibility, as it occurs at physiological temperature and pH, and its reactants and products are generally non-toxic to cells. The reaction is also chemoselective, meaning the tetrazine and TCO groups react exclusively with each other and not with other functional groups present in biological molecules.
The this compound functional group provides a convenient handle for incorporating the TCO moiety into biomolecules. The primary amine allows for straightforward coupling to carboxylic acids, activated esters (like NHS esters), or other electrophilic groups on proteins, antibodies, or small molecules. This guide provides a technical overview of the chemistry, key experimental data, and protocols relevant to its application.
Core Chemistry and Mechanism
The reaction proceeds via a [4+2] cycloaddition mechanism where the electron-poor tetrazine (the diene) reacts with the electron-rich, strained TCO (the dienophile). This is followed by a rapid retro-Diels-Alder reaction that releases dinitrogen gas, resulting in a stable dihydropyridazine product. The release of N₂ gas makes the reaction irreversible and provides a thermodynamic driving force.
A key feature of this reaction is the "click" nature, signifying its reliability, high yield, and stereospecificity. The reaction rate is significantly influenced by the substituents on both the tetrazine and the TCO rings. For instance, more electron-withdrawing groups on the tetrazine can accelerate the reaction.
Quantitative Reaction Data
The kinetics of the tetrazine-TCO ligation are a primary reason for its widespread adoption. The table below summarizes key quantitative data for this reaction, comparing it with other common bioorthogonal reactions.
| Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Stability | Key Features |
| Tetrazine Ligation | 3-methyl-6-phenyl-1,2,4,5-tetrazine + this compound | ~1,000 - 30,000 | High | Extremely fast, irreversible (N₂ release), biocompatible. |
| Tetrazine Ligation | H-Tetrazine + this compound | ~3,300 | High | Common, commercially available variant. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide | ~1 | High | Widely used, but slower than tetrazine ligation. |
| Staudinger Ligation | Phosphine + Azide | ~0.002 | Moderate | Prone to phosphine oxide side reactions. |
Note: Reaction rates can vary significantly based on the specific structures of the tetrazine and TCO derivatives, solvent, and temperature.
Experimental Protocols
Protocol 1: General Labeling of an Amine-Containing Molecule with TCO-NHS Ester
This protocol describes the modification of a biomolecule (e.g., a protein, antibody, or amine-functionalized oligonucleotide) containing a primary amine with a TCO-NHS ester.
Materials:
-
Biomolecule with accessible primary amines (e.g., lysine residues in a protein).
-
TCO-NHS ester (e.g., TCO-PEG4-NHS ester).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the TCO-NHS ester.
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
-
Dissolve Biomolecule: Prepare a solution of the biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare TCO-NHS Ester Stock: Immediately before use, dissolve the TCO-NHS ester in DMF or DMSO to create a 10-100 mM stock solution.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the TCO-NHS ester stock solution to the biomolecule solution. The optimal ratio should be determined empirically for each specific biomolecule.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. Gentle mixing is recommended.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted TCO-NHS ester and byproducts by SEC (e.g., using a PD-10 desalting column) or dialysis against PBS.
-
Characterization: Confirm the incorporation of the TCO moiety using techniques like mass spectrometry (for small molecules or peptides) or by reacting the product with a tetrazine-fluorophore and analyzing via SDS-PAGE or UV-Vis spectroscopy.
Protocol 2: Tetrazine Ligation for Bioconjugation
This protocol outlines the reaction between a TCO-modified biomolecule and a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug, or another biomolecule).
Materials:
-
TCO-modified biomolecule (from Protocol 1).
-
Tetrazine-functionalized molecule.
-
Reaction Buffer: PBS, pH 7.4.
Procedure:
-
Prepare Reactants: Dissolve the TCO-modified biomolecule and the tetrazine-functionalized molecule in the reaction buffer.
-
Initiate Ligation: Mix the two reactants in a 1:1 to 1:1.5 molar ratio (TCO-biomolecule to tetrazine-molecule). A slight excess of the smaller molecule (e.g., the tetrazine-dye) is often used to ensure complete labeling of the larger biomolecule.
-
Incubation: The reaction is typically complete within 5-30 minutes at room temperature. For very dilute samples, the incubation time can be extended.
-
Analysis and Purification: The reaction progress can be monitored by techniques like LC-MS or SDS-PAGE (if one of the molecules is a protein and the other adds significant mass or a fluorescent signal). If necessary, purify the final conjugate from any excess tetrazine reagent using SEC or dialysis.
Visualizing Workflows and Pathways
The following diagrams illustrate common experimental workflows and the chemical logic of the T-amine and tetrazine ligation.
Caption: Workflow for creating a bioconjugate using this compound and tetrazine ligation.
Caption: The chemical mechanism of the inverse-electron-demand Diels-Alder reaction.
Applications in Research and Drug Development
The combination of speed, specificity, and biocompatibility has made tetrazine ligation an invaluable tool in various fields:
-
Antibody-Drug Conjugates (ADCs): The ligation is used for site-specific conjugation of cytotoxic drugs to antibodies. This allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and potentially more effective ADC products.
-
Live-Cell Imaging: Researchers can pre-label cell surface proteins with a TCO-modified antibody or ligand and then introduce a tetrazine-fluorophore for imaging. This two-step approach minimizes the time the fluorescent probe is in circulation, reducing background signal.
-
PET Imaging: TCO-modified antibodies can be administered to a subject, allowed to accumulate at a target site (e.g., a tumor), and then a radiolabeled tetrazine can be injected for positron emission tomography (PET) imaging. The rapid reaction kinetics and fast clearance of the small tetrazine probe enhance image contrast.
-
Hydrogel Formation: This chemistry can be used to crosslink polymers to form hydrogels in situ for applications in tissue engineering and controlled drug release.
Conclusion
The ligation between this compound derivatives and tetrazines represents one of the fastest and most specific bioorthogonal reactions available to date. Its utility in creating complex bioconjugates, from ADCs to imaging agents, is well-established. By providing a robust and versatile chemical tool, this reaction continues to empower innovation in chemical biology, drug discovery, and materials science. The straightforward protocols and predictable nature of the reaction make it accessible to a broad range of scientists, driving further discoveries and applications.
Introduction: Clarifying "TCO-amine" vs. TCO-Tetrazine Chemistry
An In-depth Technical Guide to TCO-Tetrazine Bioorthogonal Labeling
In the field of bioorthogonal chemistry, the term "TCO labeling" almost invariably refers to the reaction between a trans-cyclooctene (TCO) and a tetrazine derivative. This reaction, a form of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is renowned for its exceptionally fast kinetics and high specificity, making it a cornerstone of modern chemical biology.
While molecules bearing TCO or tetrazine moieties may also contain amine functional groups (e.g., for linking to proteins or probes), the core bioorthogonal ligation does not occur directly between TCO and an amine. The TCO-amine reaction is not a recognized bioorthogonal pair due to its lack of speed and specificity under physiological conditions. This guide will, therefore, focus on the principles and applications of the highly efficient and widely used TCO-tetrazine ligation.
The Core Principle: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The TCO-tetrazine ligation is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and a strained, electron-rich dienophile (the TCO). The inherent ring strain of the trans-cyclooctene significantly accelerates the reaction, allowing it to proceed rapidly at low concentrations and physiological temperatures without the need for a catalyst.
The reaction is highly specific; neither TCO nor tetrazine moieties react appreciably with other functional groups found in biological systems, ensuring that the labeling is confined to the intended targets. Upon reaction, they form a stable dihydropyridazine product, releasing dinitrogen gas in the process.
understanding the reactivity of trans-cyclooctene amine
An In-depth Technical Guide to the Reactivity of Trans-Cyclooctene Amine for Researchers, Scientists, and Drug Development Professionals.
Introduction
Trans-cyclooctene (TCO) has emerged as a cornerstone of bioorthogonal chemistry, enabling highly specific and efficient chemical transformations within complex biological systems.[1] Its remarkable reactivity is primarily harnessed through the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with 1,2,4,5-tetrazine (Tz) partners.[1] This reaction is distinguished by its exceptionally fast kinetics, biocompatibility, and the absence of a need for cytotoxic catalysts.[2][3]
The "amine" functionality associated with trans-cyclooctene is pivotal for its practical application. TCO derivatives are often synthesized with a primary amine group (TCO-amine) or as amine-reactive reagents (e.g., TCO-NHS esters). The this compound can be conjugated to molecules bearing activated carboxylic acids, while TCO-NHS esters react efficiently with primary amines, such as the lysine residues on proteins. This versatility allows for the stable, covalent attachment of the reactive TCO moiety to a wide array of biomolecules, including proteins, peptides, and nucleic acids, priming them for subsequent ligation with a tetrazine-functionalized probe. This guide provides a comprehensive overview of the core reactivity, quantitative kinetic data, stability considerations, and detailed experimental protocols relevant to the application of trans-cyclooctene amine in research and drug development.
Core Reactivity: The TCO-Tetrazine Ligation
The defining reaction of trans-cyclooctene in bioorthogonal chemistry is its [4+2] cycloaddition with a tetrazine derivative. This IEDDA reaction is exceptionally rapid due to the high ring strain of the trans-cyclooctene double bond, which acts as a potent dienophile. The reaction proceeds in two main steps: an initial cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct, irreversibly driving the reaction forward. This clean reaction profile is highly advantageous for in vitro and in vivo applications.
Quantitative Analysis of Reactivity
The ligation of TCO and tetrazine is among the fastest bioorthogonal reactions known, with second-order rate constants (k₂) spanning from 10³ to over 10⁶ M⁻¹s⁻¹. This rapid kinetic profile allows for efficient labeling at low, micromolar concentrations, which is critical for applications in living systems. The reactivity is influenced by the specific structures of both the TCO and tetrazine derivatives. For instance, increased conformational strain in the TCO ring, as seen in s-TCO and d-TCO derivatives, can dramatically increase reaction rates. Similarly, electron-withdrawing substituents on the tetrazine ring enhance its reactivity.
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| TCO conjugated to CC49 mAb | [¹¹¹In]In-labeled-Tz | (1.3 ± 0.08) x 10⁴ | PBS, 37 °C | |
| Diol-derivatized a-TCO | 3,6-dipyridyl-s-tetrazine | (1.5 ± 0.08) x 10⁵ | Not specified | |
| Axial trans-cyclooct-4-enol | 3,6-dipyridyl-s-tetrazine | (7.0 ± 0.2) x 10⁴ | Not specified | |
| Water-soluble s-TCO | 3,6-dipyridyl-s-tetrazine | (3.3 ± 0.04) x 10⁶ | 25 °C | |
| Dioxolane-fused d-TCO (syn) | Water-soluble 3,6-dipyridyl-s-tetrazine | (3.66 ± 0.15) x 10⁵ | Water, 25 °C | |
| Dioxolane-fused d-TCO (anti) | Water-soluble 3,6-dipyridyl-s-tetrazine | (3.18 ± 0.03) x 10⁵ | Water, 25 °C | |
| Standard TCO | 3,6-di(2-pyridyl)-s-tetrazine | ~2 x 10³ | 9:1 MeOH:water | |
| PeptoBrush (30% TCO) | Lipophilic Tetrazine (15) | ~7.5 x 10⁵ | PBS |
Stability and Functional Group Tolerance
While highly reactive towards tetrazines, the TCO functional group remains stable in aqueous buffered media for extended periods (weeks at 4°C, pH 7.5). However, two key stability challenges must be considered for experimental design.
-
Isomerization : The strained trans isomer of cyclooctene can isomerize to the more stable but unreactive cis isomer. This process can be catalyzed by thiols or transition metals bound to serum proteins, which is a critical consideration for in vivo studies. The stability towards isomerization varies between different TCO derivatives.
-
Hydrophobic Masking : When conjugated to large biomolecules like monoclonal antibodies (mAbs), the hydrophobic TCO moiety can bury itself within the protein structure, rendering it inaccessible for reaction with tetrazine. This "masking" effect can dramatically reduce labeling efficiency. Research has shown that incorporating a hydrophilic polyethylene glycol (PEG) linker between the TCO and the biomolecule can effectively prevent this interaction, preserving TCO reactivity.
| Condition | Observation | Implication | Reference(s) |
| Aqueous Buffer (pH 7.5, 4°C) | Stable for weeks. | Suitable for standard bioconjugation and storage. | |
| Human Serum | Slow deactivation (25% in 24h) via trans-to-cis isomerization. | Limits the time window for in vivo pretargeting applications. | |
| High Thiol Concentration | Isomerization is promoted. | Caution needed in reducing environments. | |
| Antibody Conjugation | TCO can be "masked" by hydrophobic interactions. | May lead to low reactivity and labeling efficiency. | |
| Antibody Conjugation with PEG linker | Reactivity is restored. | PEG linkers prevent masking and improve labeling. |
Experimental Protocols
Protocol 1: Protein Labeling via TCO-NHS Ester
This protocol outlines the functionalization of a protein with TCO moieties by targeting primary amines (e.g., lysine residues) with a TCO-NHS ester.
Methodology:
-
Buffer Exchange : The protein of interest (1-5 mg/mL) must be in an amine-free buffer (e.g., PBS, pH 7.4-8.0). If the protein is in a buffer like Tris or glycine, a buffer exchange is required using a desalting spin column or dialysis.
-
Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction : Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Quenching : Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5-10 minutes.
-
Purification : Remove excess, unreacted TCO reagent by desalting the labeled protein using a spin column or dialysis. The TCO-labeled protein is now ready for tetrazine ligation.
Protocol 2: Tetrazine Ligation and Analysis
This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule (e.g., a fluorophore).
Methodology:
-
Prepare Solutions : Have the purified TCO-labeled protein in a suitable buffer (e.g., PBS). Prepare a stock solution of the tetrazine-fluorophore in DMSO or DMF.
-
Ligation Reaction : Add a slight molar excess (e.g., 1.5 to 5 equivalents) of the tetrazine-fluorophore to the TCO-labeled protein solution.
-
Incubation : Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color.
-
Purification : If necessary, remove the excess, unreacted tetrazine-fluorophore using a desalting column or dialysis.
-
Analysis : The resulting conjugate can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or fluorescence imaging to confirm successful labeling.
Protocol 3: Kinetic Analysis via Stopped-Flow Spectrophotometry
This protocol outlines the determination of the second-order rate constant (k₂) for a TCO-tetrazine reaction by monitoring the disappearance of the tetrazine's absorbance over time.
Methodology:
-
Instrument Setup : Use a stopped-flow spectrophotometer equipped with a UV-Vis detector. Set the experimental temperature (e.g., 25°C or 37°C).
-
Sample Preparation : Prepare a solution of the tetrazine in the desired buffer. Prepare several solutions of the TCO derivative at varying concentrations, ensuring at least a 10-fold excess compared to the tetrazine concentration to establish pseudo-first-order conditions.
-
Data Acquisition : Load the tetrazine and one of the TCO solutions into separate syringes. Rapidly mix the reactants in the observation cell and immediately begin recording the absorbance decay at the tetrazine's λ_max (typically 510-550 nm) over time. Collect several replicate runs.
-
Data Analysis :
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs) for that specific TCO concentration.
-
Repeat for all TCO concentrations.
-
Plot the observed rate constants (k_obs) against the corresponding TCO concentrations.
-
The slope of the resulting linear plot represents the second-order rate constant (k₂) for the reaction.
-
Applications in Research and Drug Development
The unique characteristics of the TCO-tetrazine ligation have made it an invaluable tool across various biomedical fields.
-
Live-Cell Imaging : The reaction's biocompatibility and fast kinetics are ideal for labeling specific biomolecules in living cells with minimal perturbation, enabling dynamic imaging studies.
-
Pretargeted Imaging and Therapy : This powerful strategy involves a two-step approach. First, a TCO-modified antibody is administered and allowed to accumulate at a target site (e.g., a tumor) while the excess clears from circulation. Subsequently, a small, rapidly clearing tetrazine-linked imaging agent or therapeutic payload is administered, which "clicks" with the pre-localized antibody, improving target-to-background ratios and reducing off-target toxicity.
-
Antibody-Drug Conjugates (ADCs) : TCO-tetrazine chemistry allows for the precise, site-specific conjugation of potent cytotoxic drugs to antibodies, offering a more homogenous and potentially more effective alternative to traditional ADC production methods.
-
Click-to-Release Systems : Cleverly designed TCO or tetrazine linkers can be engineered to release a payload (e.g., a drug) upon completion of the IEDDA reaction. This provides a mechanism for targeted, bioorthogonal drug activation at a specific site of action.
Conclusion
The reactivity of trans-cyclooctene, particularly when functionalized as this compound or amine-reactive derivatives, represents one of the most powerful tools in modern chemical biology and drug development. Its ligation with tetrazines offers an unparalleled combination of speed, selectivity, and biocompatibility. While challenges such as in vivo isomerization and hydrophobic masking exist, ongoing research into novel TCO scaffolds and linker technologies continues to expand the utility of this remarkable reaction. For researchers and drug developers, a thorough understanding of the kinetics, stability, and experimental protocols associated with TCO-tetrazine chemistry is essential for leveraging its full potential in creating next-generation diagnostics and therapeutics.
References
An In-depth Technical Guide to TCO-amine Hydrochloride: Chemical Properties and Stability
Introduction
Trans-cyclooctene (TCO)-amine hydrochloride is a key reagent in the field of bioorthogonal chemistry, offering a powerful tool for researchers in drug development, molecular imaging, and diagnostics.[1][2] As an amine-functionalized derivative of TCO, it serves as a building block for conjugating the reactive TCO moiety to biomolecules or surfaces.[3][4] The primary amine group can be readily coupled with activated esters, such as N-hydroxysuccinimide (NHS) esters, or carboxylic acids using activators like EDC, forming a stable amide bond.[1]
The defining feature of TCO-amine is its participation in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine partners. This "click chemistry" reaction is exceptionally fast, highly specific, and can proceed under physiological conditions without the need for a catalyst, making it ideal for applications in complex biological systems, including live-cell imaging. The hydrochloride salt form of this compound enhances its aqueous solubility and improves its stability for handling and storage.
This guide provides a detailed overview of the chemical properties, stability, and common experimental protocols for this compound hydrochloride, intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound hydrochloride are summarized below. These data are essential for accurate preparation of stock solutions, determining reaction stoichiometry, and for the characterization of resulting conjugates.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂N₂O₂ · HCl | |
| Molecular Weight | 262.78 g/mol | |
| Appearance | White solid or solid | |
| Purity | ≥95% or ≥97% (HPLC) | |
| Solubility | Soluble in DMF (Dimethylformamide) | |
| Functional Group | Primary Amine | |
| Reactive Moiety | trans-cyclooctene (TCO) | |
| InChI Key | GIYQQURLGCGUKK-TYYBGVCCSA-N | |
| SMILES String | O=C(NCCCN)OC1CCC/C=C/CC1.[H]Cl |
Stability and Storage
The stability of this compound hydrochloride is a critical consideration for its effective use. The strained trans-isomer of the cyclooctene ring is prone to isomerization to the more stable but non-reactive cis-cyclooctene (CCO) form. Proper storage is therefore crucial to maintain the reactivity of the compound.
| Condition | Recommendation | Rationale | Source(s) |
| Long-Term Storage | Store at -20°C for months to years. | Minimizes thermal degradation and isomerization to the inactive CCO form. | |
| Short-Term Storage | Store at 0-4°C for days to weeks. | Suitable for temporary storage between experiments. | |
| Handling | Keep in a dry, cool, and well-ventilated place. Shipped at ambient temperature. | The compound is stable for short periods at ambient temperature. | |
| Shelf Life | >2 years if stored properly. Expiration may be noted as 24 months upon receiving. | Indicates the expected duration of reactivity when stored under ideal conditions. | |
| Key Instability | The TCO moiety can isomerize to the unreactive cis-cyclooctene (CCO). | The high ring strain of the trans-isomer is the driving force for this process. |
Experimental Protocols
The utility of this compound hydrochloride is realized through two primary reaction steps: first, the conjugation of the TCO moiety to a molecule of interest via its amine handle, and second, the bioorthogonal click reaction with a tetrazine.
1. Protocol for Labeling a Carboxyl-Containing Molecule with this compound
This protocol describes a general method for conjugating this compound to a protein or other molecule containing available carboxylic acid groups, often activated as NHS esters.
-
Materials:
-
This compound hydrochloride
-
Molecule to be labeled (e.g., protein with an NHS ester)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment for purification
-
-
Procedure:
-
Prepare the Molecule: Buffer exchange the protein or molecule to be labeled into the amine-free reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare this compound Solution: Immediately before use, prepare a stock solution of this compound hydrochloride (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a molar excess (e.g., 20-fold) of the this compound solution to the protein solution. Incubate the reaction for 1 hour at room temperature.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 5-10 minutes.
-
Purification: Remove excess, unreacted this compound hydrochloride and quenching buffer components by using a desalting spin column or through dialysis against an appropriate buffer. The resulting TCO-labeled molecule is now ready for the click reaction.
-
2. Protocol for Bioorthogonal TCO-Tetrazine Click Reaction
This protocol outlines the rapid and selective IEDDA reaction between a TCO-labeled molecule and a tetrazine-labeled molecule.
-
Materials:
-
Purified TCO-labeled molecule (from Protocol 1)
-
Tetrazine-functionalized molecule (e.g., a fluorescent probe, a drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Prepare Reactants: Prepare the TCO-containing molecule in the desired reaction buffer.
-
Initiate Click Reaction: Add the tetrazine-containing molecule to the solution of the TCO-containing molecule. A slight molar excess (e.g., 1.05 to 1.5 equivalents) of the tetrazine reagent is often recommended to ensure complete consumption of the TCO-labeled molecule.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or at 4°C for 30 minutes to 2 hours. The reaction kinetics are very rapid, and ligation is often complete within this timeframe at micromolar concentrations.
-
Analysis/Purification: The resulting conjugate can be used directly or purified if necessary (e.g., by size exclusion chromatography) to remove any excess tetrazine reagent.
-
Visualized Workflows and Stability
Logical Workflow for this compound Conjugation and Labeling
The following diagram illustrates the sequential workflow for utilizing this compound hydrochloride, from initial conjugation to the final bioorthogonal reaction.
Caption: Workflow for this compound conjugation and subsequent bioorthogonal labeling.
Stability and Isomerization Pathway
This diagram illustrates the critical stability consideration for this compound, its isomerization from the reactive trans form to the inactive cis form.
Caption: Isomerization of reactive this compound to its inactive CCO form.
References
The Strategic Application of TCO-Amine in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapeutics is continually evolving, with a pressing need for more precise and efficient drug delivery platforms. Among the innovative chemical tools shaping this field, TCO-amine and its derivatives have emerged as pivotal components in the construction of sophisticated drug delivery systems. This technical guide provides an in-depth exploration of the applications of this compound, leveraging the principles of bioorthogonal chemistry to enhance the therapeutic index of a wide range of pharmaceuticals. Herein, we present a comprehensive overview of the core chemistry, quantitative performance metrics, detailed experimental protocols, and the underlying workflows of this compound-based drug delivery strategies.
The Core Chemistry: this compound and the Inverse-Electron-Demand Diels-Alder Reaction
This compound is a heterobifunctional linker molecule that lies at the heart of many modern bioconjugation strategies. It features two key functional groups:
-
trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in the inverse-electron-demand Diels-Alder (IEDDA) reaction.
-
Primary Amine (-NH₂): A versatile functional group that allows for the covalent attachment of a wide array of molecules, including therapeutic agents, antibodies, and imaging agents, often through the formation of stable amide bonds.[1][2]
The power of this compound in drug delivery stems from its participation in the IEDDA "click" reaction with a 1,2,4,5-tetrazine (Tz) derivative. This reaction is characterized by:
-
Exceptional Speed: The reaction kinetics are remarkably fast, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹, enabling efficient conjugation even at low concentrations.[3]
-
High Specificity and Bioorthogonality: The TCO and tetrazine groups react selectively with each other, even in the complex milieu of biological systems, without interfering with native functional groups.
-
Biocompatibility: The reaction proceeds under physiological conditions (pH, temperature) without the need for cytotoxic catalysts like copper.
These features make the TCO-tetrazine ligation an ideal tool for constructing and triggering drug delivery systems in vitro and in vivo.
Quantitative Performance of this compound Based Drug Delivery Systems
The efficacy of a drug delivery system is ultimately determined by its quantitative performance. The following tables summarize key data from various studies on this compound-based platforms, providing a comparative look at their capabilities.
Table 1: In Vivo Performance of Pretargeted Drug Delivery Systems Utilizing TCO-Functionalized Antibodies
| Antibody-TCO Construct | Radiolabeled Tetrazine Probe | Tumor Model | Tumor Uptake (%ID/g at time) | Tumor-to-Muscle Ratio (at time) | Reference |
| 5B1-TCO (anti-CA19.9) | ¹⁷⁷Lu-DOTA-PEG₇-Tz | Pancreatic Cancer Xenograft | 16.8 ± 3.9 (120 h) | >15:1 (120 h) | |
| CC49-TCO (anti-TAG72) | ¹¹¹In-DOTA-Tz | Colon Cancer Xenograft | 4.2 (3 h) | 13.1 (3 h) | |
| A33-TCO | ⁶⁴Cu-Tz-Bn-NOTA | Colon Cancer Xenograft | Not specified | Comparable to direct labeling | |
| THIOMAB-TCO (anti-HER2) | ¹¹¹In-DOTA-Tz | Breast Cancer Xenograft (HER2+) | 1.02 (24 h) | ~2.6-fold higher than HER2- | |
| U36-TCO (anti-CD44v6) | ⁸⁹Zr-DFO-PEG₅-Tz | Head-and-Neck Squamous Cell Carcinoma | 1.5 ± 0.2 (72 h) | 23.49 ± 6.22 (24 h post-tracer) |
%ID/g = percentage of injected dose per gram of tissue
Table 2: Influence of PEG Spacer Length on the Properties of TCO-Containing Drug Delivery Systems
| System | PEG Spacer Length | Key Finding | Reference |
| Antibody-based nanocarrier | 0.65 kDa vs. 2 kDa vs. 5 kDa | Shorter PEG length (0.65 kDa) showed the best targeting in a dendritic cell line, highlighting that optimal PEG length can be cell-type specific. | |
| Tetrazine linker for ADC | PEG4 vs. PEG8 vs. PEG12 | Increasing PEG length can modulate hydrophilicity, drug-to-antibody ratio (DAR), and in vivo performance. | |
| General ADC linkers | PEG8 and PEG12 | ADCs with PEG8 and PEG12 spacers showed minimal effects on reticulocytes, platelets, and liver enzymes compared to shorter or no PEG spacers. | |
| Antagonistic Bombesin analog | Mini-PEG linkers | PEGylation can enhance clearance kinetics and switch the elimination pathway from hepatic to renal. |
Table 3: Click-to-Release Kinetics and Efficacy
| TCO-Prodrug | Activator | Release Profile | In Vitro Efficacy (Cell Line) | EC₅₀ | Reference |
| TCO-Doxorubicin | Ac₄ManNTz (tetrazine) | >90% release within 4 hours | Tetrazine-labeled cancer cells | ~10-fold more selective for labeled cells | |
| TCO-MMAE ADC | TCO Activator | Not specified | LS174T | 0.67 nM | |
| TCO-MMAE ADC | No Activator | No release | LS174T | >100 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in drug delivery research.
Protocol 1: Antibody Conjugation with TCO-NHS Ester
This protocol describes the labeling of a monoclonal antibody (mAb) with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.
Materials:
-
Monoclonal antibody (2-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in DMSO to a concentration of 10 mM.
-
Conjugation Reaction: a. Adjust the pH of the antibody solution to 8.5 by adding the reaction buffer to a final concentration of 10-20% (v/v). b. Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess TCO-NHS ester and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: a. Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Determine the Degree of Labeling (DOL) by reacting the TCO-modified antibody with a tetrazine-fluorophore and measuring the absorbance, or by using mass spectrometry (MALDI-TOF or LC-MS).
Protocol 2: In Vitro Cytotoxicity Assay of a "Click-to-Release" ADC
This protocol assesses the potency of a TCO-caged prodrug ADC that releases its payload upon reaction with a tetrazine activator.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
TCO-caged ADC
-
Tetrazine activator molecule
-
Control compounds (e.g., unconjugated drug, ADC without activator)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the TCO-caged ADC, tetrazine activator, and control compounds in cell culture medium.
-
Treatment: a. For the experimental group, add the tetrazine activator to the cells, followed by the addition of the TCO-caged ADC at various concentrations. b. For control groups, treat cells with the TCO-caged ADC alone, the tetrazine activator alone, or the unconjugated drug.
-
Incubation: Incubate the plates for a period relevant to the drug's mechanism of action (typically 72-96 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: a. Normalize the data to untreated control cells. b. Plot the cell viability versus the logarithm of the drug concentration. c. Calculate the EC₅₀ (half-maximal effective concentration) for each condition using a suitable curve-fitting software.
Visualizing the Workflows and Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate the key applications and mechanisms of this compound in drug delivery.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound chemistry.
Caption: Workflow of pretargeted drug delivery using this compound and tetrazine chemistry.
Caption: The "Click-to-Release" mechanism for prodrug activation.
Caption: TCO-based hydrogel system for triggered drug delivery.
Caption: Simplified signaling pathway for the tubulin inhibitor MMAE, a common ADC payload.
Conclusion
This compound has proven to be a cornerstone of modern drug delivery research, offering a robust and versatile chemical handle for the construction of highly engineered therapeutic systems. The unparalleled kinetics and biocompatibility of the TCO-tetrazine ligation enable a wide range of applications, from targeted antibody-drug conjugates and pretargeting strategies to stimuli-responsive hydrogels and prodrug activation. The data and protocols presented in this guide underscore the power of this technology and provide a solid foundation for researchers and drug developers to design and evaluate the next generation of targeted therapies. As our understanding of the nuances of linker technology, such as the impact of PEG spacers, continues to grow, so too will the potential for this compound-based systems to address some of the most pressing challenges in medicine.
References
Methodological & Application
Application Notes and Protocols for TCO-Amine Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of a trans-cyclooctene (TCO) moiety to a protein via amine coupling, followed by a bioorthogonal click reaction with a tetrazine-labeled molecule. This method is widely used for site-specific protein labeling, enabling applications such as in vivo imaging, the creation of antibody-drug conjugates (ADCs), and the development of sensitive bioconjugates.[1]
The protocol is based on the inverse-electron-demand Diels-Alder cycloaddition between a TCO group and a tetrazine (Tz), a reaction known for its exceptional kinetics and high selectivity, allowing for precise conjugation in complex biological environments without the need for a cytotoxic copper catalyst.[1][2][3]
Principle of TCO-Amine Protein Conjugation
The conjugation process occurs in two primary steps:
-
Protein Modification: The protein of interest is functionalized with a TCO group. This is typically achieved by reacting the primary amines on the protein, such as the side chain of lysine residues, with a TCO-N-hydroxysuccinimide (NHS) ester.[1]
-
Bioorthogonal Click Reaction: The TCO-modified protein is then reacted with a molecule of interest that has been conjugated to a tetrazine. This "click" reaction is highly efficient and forms a stable covalent bond.
Quantitative Data Summary
The following tables summarize key quantitative parameters for TCO-tetrazine click chemistry to aid in experimental design.
Table 1: Reaction Kinetics and Efficiency
| Parameter | Value | Notes |
| Reaction Rate Constant (k) | > 800 M⁻¹s⁻¹ | Exceptionally fast kinetics for a bioorthogonal reaction. |
| Conjugation Efficiency | > 99% | Achievable under mild buffer conditions. |
| Reaction Time (Labeling) | 1 hour | For TCO-NHS ester reaction with protein at room temperature. |
| Reaction Time (Click) | 30 - 120 minutes | For TCO-protein and tetrazine-molecule reaction at room temperature. |
| Reactant Concentration | 5 - 10 µM | Effective even at low concentrations. |
Table 2: Recommended Reagent Concentrations and Ratios
| Reagent | Recommended Concentration/Ratio | Purpose |
| Protein Concentration | 1 - 5 mg/mL | For efficient labeling with TCO-NHS ester. |
| TCO-NHS Ester Stock Solution | 10 mM in anhydrous DMSO or DMF | Freshly prepared before use. |
| Molar Excess of TCO-NHS Ester | 20-fold over protein | To ensure efficient labeling of primary amines. |
| Quenching Buffer (e.g., Tris-HCl) | 50 - 100 mM (final concentration) | To stop the NHS ester reaction. |
| Molar Ratio of Tetrazine to TCO-protein | 1.05 - 1.5 molar equivalents of tetrazine | For the subsequent click reaction. |
Experimental Protocols
Part 1: TCO-Labeling of Proteins via Amine Coupling
This protocol details the modification of a protein with a TCO moiety using a TCO-NHS ester.
Materials and Reagents:
-
Protein of interest
-
TCO-PEGn-NHS ester (e.g., TCO-PEG4-NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Do not use buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin columns or dialysis equipment for purification
Protocol:
-
Buffer Exchange: If the protein is in a buffer containing primary amines, exchange it into the Reaction Buffer at a concentration of 1-5 mg/mL using a desalting spin column or dialysis.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive, so allow the reagent to come to room temperature before opening to avoid condensation.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Remove Excess Reagent: Purify the TCO-labeled protein from the excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis. The purified TCO-labeled protein can be stored at 4°C.
Part 2: Bioorthogonal Click Reaction with a Tetrazine-Labeled Molecule
This protocol describes the reaction of the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials and Reagents:
-
Purified TCO-labeled protein (from Part 1)
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS, pH 6.0-9.0)
-
Size-exclusion chromatography (SEC) equipment (optional, for purification)
Protocol:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Click Reaction: Add 1.05 to 1.5 molar equivalents of the tetrazine-functionalized molecule to the TCO-labeled protein.
-
Incubation: Incubate the reaction mixture for 30 to 120 minutes at room temperature or 37°C. The progress of the reaction can sometimes be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Purification (Optional): If necessary, the final protein conjugate can be purified from unreacted starting materials using size-exclusion chromatography.
Visualized Workflows and Pathways
References
Application Notes: Antibody Labeling with TCO-amine via EDC/Sulfo-NHS Chemistry for Immunoassays
Introduction
The development of highly sensitive and specific immunoassays relies on the precise and stable conjugation of signaling molecules to antibodies. Bioorthogonal chemistry offers a powerful toolkit for this purpose, enabling reactions to proceed with high efficiency and selectivity in complex biological environments. Among the most prominent bioorthogonal reactions is the Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz).[1][2] This reaction is prized for its exceptionally fast kinetics (up to 10⁶ M⁻¹s⁻¹), allowing for rapid labeling under physiological conditions without the need for cytotoxic catalysts like copper.[1][3][4]
This application note provides a detailed protocol for labeling antibodies with TCO-amine. This method introduces the TCO functional group onto the antibody, preparing it for subsequent, rapid conjugation to a tetrazine-modified reporter molecule (e.g., an enzyme, fluorophore, or radiolabel) in an immunoassay context. The labeling strategy targets the antibody's native carboxyl groups (-COOH), found on aspartic and glutamic acid residues. These groups are activated using a two-step carbodiimide crosslinking chemistry involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
EDC first activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis in aqueous solutions. The addition of Sulfo-NHS converts it into a more stable, amine-reactive Sulfo-NHS ester. This two-step process improves coupling efficiency and reduces the risk of undesirable protein cross-linking. The stable ester then efficiently reacts with the primary amine of this compound to form a stable amide bond, covalently linking the TCO moiety to the antibody.
Chemical Labeling Pathway
The diagram below illustrates the two-step chemical pathway for conjugating this compound to an antibody's carboxyl groups using EDC and Sulfo-NHS.
Caption: Chemical pathway for antibody labeling with this compound using EDC/Sulfo-NHS.
Detailed Experimental Protocol
This protocol provides a general method for labeling antibodies with this compound. Optimization may be required depending on the specific antibody and desired degree of labeling (DOL).
Materials and Reagents
-
Antibody: Purified antibody at 2-5 mg/mL. Must be in an amine-free and carboxyl-free buffer.
-
This compound: (e.g., TCO-PEG4-Amine)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C.
-
Sulfo-NHS (N-hydroxysulfosuccinimide): Store desiccated at 4°C.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Solution (Optional): 1 M Hydroxylamine, pH 8.5.
-
Purification Columns: Desalting columns with an appropriate molecular weight cutoff (MWCO), such as Zeba™ Spin Desalting Columns (40K MWCO).
Antibody and Reagent Preparation
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be purified. Perform a buffer exchange into PBS using a desalting column or dialysis. Adjust the final antibody concentration to 2-5 mg/mL.
-
Reagent Stock Preparation: Prepare stock solutions immediately before use, as EDC and Sulfo-NHS are moisture-sensitive.
-
EDC Stock: Dissolve EDC in chilled Activation Buffer to a final concentration of 10 mg/mL.
-
Sulfo-NHS Stock: Dissolve Sulfo-NHS in chilled Activation Buffer to a final concentration of 10 mg/mL.
-
This compound Stock: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow for this compound antibody labeling.
Caption: Step-by-step experimental workflow for antibody conjugation with this compound.
Two-Step Labeling Procedure
-
Activation of Antibody:
-
Transfer the required amount of prepared antibody to a reaction tube.
-
Add Activation Buffer (MES, pH 6.0) to dilute the antibody to a final concentration of approximately 1-2 mg/mL.
-
Add the freshly prepared EDC and Sulfo-NHS solutions to the antibody. Refer to the table below for recommended molar excess.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Add the calculated volume of this compound stock solution to the activated antibody.
-
Note: The addition of this compound may require a pH adjustment. For optimal reaction with the NHS-ester, the pH should be between 7.2 and 8.5. If the volume of MES buffer from the activation step is significant, consider adding PBS (pH 7.5) or adjusting the pH accordingly.
-
Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction and hydrolyze any remaining NHS-esters, add Quenching Solution (e.g., hydroxylamine) to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
Purification of the TCO-Labeled Antibody
-
Remove excess, unreacted this compound and reaction byproducts using a desalting column (e.g., Zeba or PD-10).
-
Equilibrate the column with PBS (pH 7.4) according to the manufacturer's instructions.
-
Apply the reaction mixture to the column and centrifuge (for spin columns) or collect fractions (for gravity-flow columns).
-
The purified TCO-labeled antibody will be in the eluate. Measure the protein concentration using A280 absorbance.
Characterization
The Degree of Labeling (DOL), or the average number of TCO molecules per antibody, can be determined. A common method involves reacting a known amount of the purified TCO-antibody with an excess of a tetrazine-fluorophore conjugate (e.g., Tz-FITC). After removing the unreacted Tz-fluorophore, the DOL can be calculated from the absorbance measurements of the protein (A280) and the fluorophore.
Quantitative Data and Troubleshooting
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value / Range | Notes | Source(s) |
| Antibody Concentration | 2 - 5 mg/mL | Higher concentrations can improve labeling efficiency. | |
| Activation Buffer pH | 6.0 | Optimal pH for EDC/Sulfo-NHS activation of carboxyl groups. | |
| Conjugation Buffer pH | 7.2 - 8.5 | Efficiently reacts the Sulfo-NHS ester with the primary amine of this compound. | |
| Molar Excess (EDC:Ab) | 20-fold to 100-fold | Must be optimized; start with a lower ratio to avoid over-modification. | |
| Molar Excess (Sulfo-NHS:Ab) | 20-fold to 100-fold | Typically used in equimolar or slight excess to EDC. | |
| Molar Excess (this compound:Ab) | 5-fold to 30-fold | Start with a 10- to 20-fold excess and optimize for desired DOL. | |
| Incubation Time (Activation) | 15 minutes | Sufficient to generate the stable Sulfo-NHS ester. | |
| Incubation Time (Conjugation) | 2 hours at RT or Overnight at 4°C | Longer incubation can increase labeling efficiency. | |
| Temperature | Room Temperature (20-25°C) | Reaction proceeds efficiently at room temperature. |
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) | Source(s) |
| Low Degree of Labeling (DOL) | 1. Inactive EDC/Sulfo-NHS due to hydrolysis. 2. Presence of competing amine/carboxyl groups in the antibody buffer. 3. Insufficient molar excess of reagents. 4. Sub-optimal reaction pH. | 1. Prepare fresh EDC and Sulfo-NHS solutions immediately before use. 2. Ensure thorough buffer exchange of the antibody into an appropriate amine- and carboxyl-free buffer. 3. Increase the molar excess of EDC/Sulfo-NHS and/or this compound. 4. Verify the pH of the activation (pH 6.0) and conjugation (pH 7.2-8.5) steps. | |
| Antibody Precipitation / Aggregation | 1. Over-labeling of the antibody, leading to changes in protein conformation and solubility. 2. High concentration of organic solvent (e.g., DMSO) from reagent stocks. | 1. Reduce the molar excess of the labeling reagents to achieve a lower DOL. 2. Use this compound with a hydrophilic PEG spacer to improve conjugate solubility. 3. Ensure the volume of DMSO added is less than 10% of the total reaction volume. | |
| Reduced Antibody Activity | 1. Labeling of critical aspartic/glutamic acid residues within the antigen-binding site (paratope). | 1. Reduce the molar excess of EDC/Sulfo-NHS and this compound to lower the DOL. 2. Consider alternative labeling strategies that target other sites, such as lysine residues (via TCO-NHS ester) or sulfhydryl groups, if activity is compromised. |
References
Application Notes and Protocols for TCO-Amine Live-Cell Imaging with Tetrazine Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, offering a powerful tool for the specific and efficient labeling of biomolecules in their native environment.[1][2] This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for cytotoxic catalysts.[1][2] These features make the TCO-tetrazine ligation ideal for a wide range of applications in live-cell imaging, including tracking intracellular molecules, visualizing cell-surface receptors, and super-resolution microscopy.[3]
A key advantage of this system is the availability of fluorogenic tetrazine-dye conjugates. In these probes, the tetrazine moiety quenches the fluorescence of the conjugated dye. Upon reaction with a TCO-tagged biomolecule, this quenching is relieved, leading to a significant increase in fluorescence. This "turn-on" mechanism allows for wash-free imaging, reducing background fluorescence and improving the signal-to-noise ratio, which is particularly beneficial for imaging dynamic processes in living cells.
This document provides detailed protocols for labeling live cells with TCO-amine and a selection of fluorogenic tetrazine dyes, along with quantitative data to aid in experimental design.
Data Presentation
Table 1: Reaction Kinetics of Selected TCO-Tetrazine Pairs
The rate of the TCO-tetrazine ligation is described by the second-order rate constant (k₂), with higher values indicating a faster reaction. The choice of substituents on both the TCO and tetrazine can significantly influence the reaction rate.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| TCO | 3-H-6-phenyl-Ts | 30,000 | |
| TCO | 3-Me-6-phenyl-Ts | 2,000 | |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2,000 | |
| sTCO (strained TCO) | 3-Me-6-Ph-Tetrazine | 23,800 |
Table 2: Properties of Common Fluorogenic Tetrazine Dyes
The selection of a tetrazine dye depends on the specific application, considering factors such as cell permeability, fluorescence turn-on ratio, and spectral properties.
| Tetrazine Dye | Excitation Max (nm) | Emission Max (nm) | Fluorescence Turn-On Ratio | Cell Permeability | Reference |
| ATTO488-Me-Tet | 501 | 523 | ~15-40 | Permeable | |
| ATTO532-Me-Tet | 532 | 552 | ~10 | Permeable | |
| SiR-H-Tet | 652 | 672 | ~10 | Permeable | |
| TMR-HDye | 555 | 580 | High | Permeable | |
| SiR-HDye | 652 | 672 | High | Permeable | |
| H-Tet-Cy5 | 649 | 666 | - | Impermeable |
Experimental Protocols
Protocol 1: Cell-Surface Protein Labeling
This protocol describes the labeling of cell-surface proteins that have been modified to incorporate a this compound, for example, through metabolic labeling with a TCO-modified amino acid or sugar.
Materials:
-
Live cells expressing the TCO-tagged protein of interest, cultured on glass-bottom dishes.
-
This compound (e.g., TCO-lysine) incorporated into the target protein.
-
Cell-impermeable fluorogenic tetrazine dye (e.g., H-Tet-Cy5) stock solution (1 mM in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for fluorescence microscopy.
-
Tetrazine Labeling: a. Prepare a working solution of the cell-impermeable tetrazine dye in pre-warmed complete cell culture medium. The final concentration may range from 1-10 µM. b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the tetrazine dye working solution to the cells. d. Incubate for 10-30 minutes at 37°C in a CO₂ incubator.
-
Washing: a. Remove the labeling solution. b. Wash the cells 2-3 times with pre-warmed live-cell imaging medium.
-
Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Image the cells using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the chosen dye.
Protocol 2: Intracellular Protein Labeling
This protocol is for labeling intracellular proteins tagged with a this compound, typically achieved through genetic code expansion technology.
Materials:
-
Live cells expressing the TCO-tagged intracellular protein of interest, cultured on glass-bottom dishes.
-
This compound (e.g., TCO-lysine) incorporated into the target protein.
-
Cell-permeable fluorogenic tetrazine dye (e.g., SiR-H-Tet) stock solution (1 mM in DMSO).
-
Complete cell culture medium.
-
PBS, pH 7.4.
-
Live-cell imaging medium.
Procedure:
-
Cell Preparation: Culture cells expressing the TCO-tagged protein to the desired confluency on glass-bottom dishes.
-
Tetrazine Labeling: a. Prepare a working solution of the cell-permeable tetrazine dye in pre-warmed complete cell culture medium. A final concentration of 1-5 µM is a good starting point. b. Remove the culture medium and add the tetrazine dye working solution to the cells. c. Incubate for 15-60 minutes at 37°C in a CO₂ incubator. Optimal incubation time will depend on the specific protein and cell type.
-
Washing (Wash-Free Imaging Option): a. For fluorogenic dyes with a high turn-on ratio, a wash step may not be necessary, and cells can be imaged directly in the labeling medium. b. For lower turn-on ratios or to improve signal-to-noise, wash the cells 2-3 times with pre-warmed live-cell imaging medium.
-
Imaging: a. Add fresh, pre-warmed live-cell imaging medium. b. Image using a confocal microscope to minimize out-of-focus fluorescence.
Mandatory Visualization
Caption: Experimental workflow for live-cell imaging.
Caption: The TCO-tetrazine bioorthogonal reaction.
References
Practical Guide to Using TCO-Amine in Flow Cytometry
Application Notes and Protocols for Researchers
This document provides a detailed guide for utilizing TCO-amine in flow cytometry applications. The protocols focus on the principles of bioorthogonal chemistry, specifically the highly efficient and specific reaction between trans-cyclooctene (TCO) and tetrazine.[1][2][3] this compound serves as a crucial building block for introducing the TCO moiety onto biomolecules, enabling their subsequent detection in flow cytometry.
The inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction between TCO and tetrazine is exceptionally fast, with reaction rates significantly higher than other bioorthogonal reactions.[1][4] This reaction proceeds efficiently under physiological conditions without the need for toxic copper catalysts, making it ideal for live-cell applications.
Principle of TCO-Based Flow Cytometry
The general workflow involves two main stages:
-
Labeling of the Target Biomolecule with TCO: A biomolecule of interest (e.g., an antibody) is functionalized with a TCO group. This compound can be used to react with an activated carboxylic acid on the biomolecule, or more commonly, a TCO-NHS ester is used to react with primary amines on the biomolecule.
-
Detection with a Tetrazine-Fluorophore Conjugate: The TCO-labeled biomolecule is used to label cells. These cells are then incubated with a fluorescently labeled tetrazine, which specifically reacts with the TCO group, allowing for detection by flow cytometry. A key advantage of some tetrazine-based systems is their fluorogenic nature, where fluorescence is enhanced upon reaction with TCO, leading to a high signal-to-noise ratio.
Experimental Protocols
Protocol 1: Labeling an Antibody with TCO-NHS Ester
This protocol describes the conjugation of a TCO-NHS ester to a primary antibody. TCO-NHS esters react with primary amines (e.g., on lysine residues) to form a stable amide bond.
Materials:
-
Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
TCO-NHS Ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column or dialysis.
-
Characterization (Optional): The degree of labeling (DOL) can be determined by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.
Protocol 2: Staining of Cells with TCO-Labeled Antibody and Tetrazine-Fluorophore
This protocol outlines the staining of cells for flow cytometry analysis using a TCO-labeled antibody followed by a fluorescent tetrazine conjugate.
Materials:
-
Cells of interest
-
TCO-labeled antibody
-
Fluorescently labeled tetrazine (e.g., Cy5-PEG8-Tetrazine)
-
FACS buffer (e.g., PBS with 1% BSA or 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them once with FACS buffer. Resuspend the cells at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL in FACS buffer.
-
Primary Antibody Staining: Incubate the cells with the TCO-labeled antibody at a predetermined optimal concentration for 30-60 minutes at 37°C or on ice.
-
Washing: Wash the cells two to three times with fresh FACS buffer to remove unbound antibody.
-
Tetrazine-Fluorophore Staining: Resuspend the cells in FACS buffer. Add the fluorescently labeled tetrazine stock solution to achieve the desired final concentration (typically 1-10 µM).
-
Incubation: Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Wash the cells once with FACS buffer.
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.
Controls for Flow Cytometry:
-
Unlabeled Cells: To determine autofluorescence.
-
Cells + TCO-labeled antibody only: To determine background fluorescence from the antibody.
-
Cells + Tetrazine-fluorophore only: To assess non-specific binding of the tetrazine probe.
Data Presentation
Quantitative data from flow cytometry experiments using this compound based labeling can be summarized for clear comparison.
| Parameter | Condition 1 | Condition 2 | Control |
| Mean Fluorescence Intensity (MFI) | |||
| Percentage of Positive Cells (%) | |||
| Staining Index |
Example Quantitative Data from Literature:
| Experiment | Concentration of Labeling Reagent | Percentage of Double-Positive Cells |
| Cell-Cell Gluing with Tz and TCO | 10 µM | 5.4% |
| Cell-Cell Gluing with Tz and TCO | 50 µM | 46% |
Visualizations
Chemical Reaction
Caption: TCO-Tetrazine Ligation Reaction.
Experimental Workflow
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-cyclooctene-a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TCO-Amine Based Pre-Targeting Strategies in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-targeting strategies are revolutionizing the field of in vivo imaging by decoupling the targeting vector from the imaging agent. This two-step approach significantly enhances image contrast and reduces the radiation burden on non-target tissues.[1][2][3] The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a particularly powerful tool for this purpose due to its exceptionally fast reaction kinetics and bioorthogonality.[4][5] This document provides detailed application notes and protocols for utilizing TCO-amine based pre-targeting strategies for in vivo imaging, focusing on the conjugation of TCO to antibodies and their subsequent detection with radiolabeled tetrazines.
The core principle involves administering a TCO-modified antibody that recognizes a specific biological target. After allowing sufficient time for the antibody to accumulate at the target site and clear from circulation, a small, radiolabeled tetrazine molecule is introduced. This tetrazine rapidly and specifically reacts with the TCO-tagged antibody at the target location, enabling high-contrast imaging with short-lived radionuclides like Fluorine-18.
Core Concepts and Workflow
The TCO-tetrazine ligation is a bioorthogonal click chemistry reaction that is highly efficient in a biological milieu. The reaction is characterized by its high specificity and impressive rate constants, making it ideal for in vivo applications where reactants are present at low concentrations.
Caption: The inverse electron demand Diels-Alder (IEDDA) reaction between TCO and tetrazine.
The general experimental workflow for a pre-targeted in vivo imaging study consists of two main stages.
Caption: General experimental workflow for this compound based pre-targeted in vivo imaging.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies, providing insights into the biodistribution of radiolabeled tetrazines in pre-targeted models and the resulting imaging contrast.
Table 1: Biodistribution of Radiolabeled Tetrazines in Pre-targeted Tumor Models
| Radiotracer | Antibody-TCO Conjugate | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Blood Uptake (%ID/g) | Muscle Uptake (%ID/g) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) | Reference |
| 64Cu-Tz-Bn-NOTA | A33-TCO | SW1222 Xenografts | 24 h | 10.5 ± 2.1 | 0.8 ± 0.2 | 0.5 ± 0.1 | 2.1 ± 0.4 | 2.5 ± 0.6 | |
| 177Lu-DOTA-PEG7-Tz | 5B1-TCO | Pancreatic Cancer Xenografts | 72 h | 12.0 ± 5.3 | 0.2 ± 0.1 | 0.4 ± 0.1 | 1.5 ± 0.3 | 3.0 ± 0.8 | |
| [18F]MICA-213 | CC49-Tz | LS174T Xenografts | 1 h | 1.36 ± 0.28 | 0.3 ± 0.1 | 0.2 ± 0.05 | 1.8 ± 0.3 | 4.5 ± 0.9 | |
| 89Zr-DFO-PEG5-Tz | U36-TCO | VU-SCC-OE Xenografts | 72 h | 15.2 ± 3.5 | 2.1 ± 0.4 | 1.2 ± 0.3 | 3.5 ± 0.7 | 2.8 ± 0.5 |
Table 2: Tumor-to-Background Ratios in Pre-targeted Imaging Studies
| Radiotracer / Antibody | Tumor Model | Time Post-Tracer Injection | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio | Reference |
| 64Cu-Tz-Bn-NOTA / A33-TCO | SW1222 Xenografts | 24 h | 13.1 | 21.0 | |
| 177Lu-DOTA-PEG7-Tz / 5B1-TCO | Pancreatic Cancer Xenografts | 72 h | 60.0 | 30.0 | |
| [18F]MICA-213 / CC49-Tz | LS174T Xenografts | 1 h | 4.5 | 6.8 | |
| 89Zr-DFO-PEG5-Tz / U36-TCO | VU-SCC-OE Xenografts | 72 h | 7.2 | 12.7 |
Experimental Protocols
Protocol 1: Conjugation of TCO-NHS Ester to an Antibody
This protocol describes the modification of a primary amine-containing antibody with an N-Hydroxysuccinimide (NHS) ester of TCO.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEGn-NHS Ester (e.g., TCO-PEG4-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin columns
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer at a concentration of 1-5 mg/mL using a desalting spin column.
-
TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing. The optimal molar excess may need to be determined empirically for each antibody.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester by passing the reaction mixture through a desalting spin column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and, if the TCO derivative has a distinct absorbance, at its specific wavelength. Alternatively, mass spectrometry can be used for accurate DOL determination.
-
Storage: Store the purified TCO-modified antibody at 4°C for short-term use or at -80°C for long-term storage.
Caption: Workflow for the conjugation of a TCO-NHS ester to an antibody.
Protocol 2: General In Vivo Pre-Targeted Imaging Study in a Mouse Model
This protocol provides a general framework for a pre-targeted PET imaging study in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
TCO-modified antibody (from Protocol 1)
-
Radiolabeled tetrazine probe (e.g., 18F- or 64Cu-labeled tetrazine)
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
Procedure:
-
Administration of TCO-Antibody: Administer the TCO-modified antibody (e.g., 100 µg) to the tumor-bearing mice via tail vein injection.
-
Accumulation and Clearance Interval: Allow a pre-determined time interval (typically 24 to 72 hours) for the antibody to accumulate at the tumor site and for the unbound antibody to clear from the bloodstream. This interval should be optimized for the specific antibody and tumor model.
-
Administration of Radiolabeled Tetrazine: Anesthetize the mice and administer the radiolabeled tetrazine probe (e.g., 10-15 MBq) via tail vein injection.
-
In Vivo Imaging: Acquire dynamic or static PET/CT images at various time points post-injection of the tetrazine probe (e.g., 1, 2, 4, and 24 hours).
-
Biodistribution Analysis (Optional but Recommended): At the final imaging time point, euthanize the mice and collect major organs and tissues (tumor, blood, muscle, liver, kidneys, spleen, heart, lungs, bone). Weigh the tissues and measure the radioactivity using a gamma counter to determine the percent injected dose per gram (%ID/g).
-
Data Analysis: Reconstruct the PET images and perform region-of-interest (ROI) analysis to quantify the radioactivity concentration in the tumor and other tissues. Calculate tumor-to-background ratios. Correlate imaging data with ex vivo biodistribution results.
Disclaimer: All animal experiments must be conducted in accordance with institutional guidelines and regulations.
Conclusion
This compound based pre-targeting strategies offer a robust and versatile platform for high-contrast in vivo imaging. By separating the targeting and imaging steps, this approach overcomes many of the limitations associated with directly radiolabeled antibodies, paving the way for improved diagnostic accuracy and reduced radiation exposure. The protocols and data presented here provide a foundation for researchers to implement and optimize these powerful techniques in their own studies. Further developments in TCO and tetrazine chemistry are expected to continue to enhance the efficacy and clinical translatability of this promising imaging paradigm.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Evaluation of a Novel 18F-Labeled dTCO-Amide Derivative for Bioorthogonal Pretargeted Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One moment, please... [turkupetcentre.net]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
Protocol for the Conjugation of TCO-Amine to Oligonucleotides: A Detailed Application Note for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the conjugation of trans-cyclooctene (TCO) functional groups to amine-modified oligonucleotides. This bioorthogonal handle is instrumental for subsequent copper-free click chemistry reactions, enabling the efficient labeling and modification of oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics. The protocol details the necessary materials, step-by-step procedures for conjugation and purification, and methods for characterization of the final TCO-oligonucleotide conjugate. Quantitative data on expected yields and purity are summarized, and key experimental workflows are visualized to ensure reproducible and successful conjugation.
Introduction
The targeted delivery and functionalization of oligonucleotides are critical for their application as therapeutic agents, diagnostic probes, and tools in molecular biology.[1][2][3] The conjugation of oligonucleotides to other molecules, such as fluorophores, peptides, or antibodies, can enhance their properties, including cellular uptake, stability, and target specificity.[1][4] Bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC) or tetrazine-TCO ligation, offers a highly efficient and specific method for conjugating biomolecules under physiological conditions.
This protocol focuses on the initial and crucial step of introducing the TCO moiety onto an oligonucleotide. This is typically achieved through the reaction of an N-hydroxysuccinimide (NHS) ester of TCO with a primary amine-modified oligonucleotide. The resulting TCO-functionalized oligonucleotide can then be readily used in downstream copper-free click chemistry reactions.
Reaction Mechanism and Experimental Workflow
The conjugation process is a two-step procedure. First, the oligonucleotide is synthesized with a primary amine modification, commonly at the 5' or 3' terminus, using an amino-modifier phosphoramidite (e.g., Amino Modifier C6). Subsequently, the amine-modified oligonucleotide is reacted with a TCO-NHS ester. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Reaction Mechanism Diagram
Caption: Reaction of an amino-modified oligonucleotide with a TCO-NHS ester.
Experimental Workflow Diagram
Caption: General workflow for TCO-oligonucleotide conjugation.
Quantitative Data Summary
The efficiency and yield of the TCO-oligonucleotide conjugation can vary based on factors such as the scale of the synthesis, the length and sequence of the oligonucleotide, the purity of the starting materials, and the purification method. The following tables provide typical values to guide expectations.
Table 1: Typical Yields of TCO-Oligonucleotide Conjugation
| Synthesis Scale (nmol) | Typical Final Yield (nmol)* |
| 50 | 2 |
| 200 | 5 |
| 1000 (1 µmol) | 16 |
| 2000 (2 µmol) | 30 |
*Yields are approximate and can be lower for oligonucleotides longer than 50 bases. Data is representative of post-synthesis conjugation yields.
Table 2: Post-Purification Purity and Characterization
| Analytical Method | Parameter | Typical Specification |
| RP-HPLC | Purity | >85-95% |
| Mass Spectrometry (ESI-MS) | Mass Confirmation | Observed mass within ± 0.02% of calculated mass |
| UV-Vis Spectroscopy | A260/Amax (dye) Ratio | Confirms removal of unconjugated TCO-NHS ester (if it has a chromophore) |
Experimental Protocols
Materials and Reagents
-
Amine-Modified Oligonucleotide: Lyophilized, with a 5' or 3' primary amine (e.g., Amino Modifier C6).
-
TCO-NHS Ester: (e.g., TCO-PEG4-NHS Ester). Store desiccated at -20°C.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0.
-
Nuclease-free Water
-
Desalting Columns: (e.g., G-25 spin columns)
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate, pH 5.2
Protocol for TCO-Oligonucleotide Conjugation (1 µmol scale)
-
Preparation of Amine-Modified Oligonucleotide:
-
Dissolve 1 µmol of the lyophilized amine-modified oligonucleotide in 200 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Vortex briefly to ensure complete dissolution.
-
-
Preparation of TCO-NHS Ester Solution:
-
Immediately before use, dissolve 10-20 µmol (a 10-20 fold molar excess) of the TCO-NHS ester in 100 µL of anhydrous DMSO.
-
Vortex to ensure the ester is fully dissolved.
-
-
Conjugation Reaction:
-
Add the TCO-NHS ester solution to the oligonucleotide solution.
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 2-4 hours with gentle shaking, protected from light.
-
Purification of TCO-Oligonucleotide Conjugate
Method A: Desalting Column Purification
-
Equilibrate a G-25 desalting column according to the manufacturer's instructions with nuclease-free water.
-
Apply the reaction mixture to the center of the column.
-
Centrifuge the column to elute the purified, conjugated oligonucleotide. The smaller, unconjugated TCO-NHS ester and NHS byproduct will be retained in the column matrix.
-
Dry the purified oligonucleotide using a vacuum concentrator.
Method B: Ethanol Precipitation
-
To the reaction mixture, add 1/10th volume of 3 M sodium acetate (e.g., 30 µL).
-
Add 3 volumes of cold 100% ethanol (e.g., 990 µL).
-
Vortex and incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes.
-
Remove the supernatant and air-dry or vacuum-dry the pellet.
Characterization of the Conjugate
-
Resuspend the purified TCO-oligonucleotide in an appropriate volume of nuclease-free water or buffer.
-
Quantify the conjugate by measuring the absorbance at 260 nm (A260) using a UV-Vis spectrophotometer.
-
Assess purity by HPLC:
-
Use a reverse-phase (RP) HPLC with a C18 column.
-
A successful conjugation will show a new peak with a longer retention time compared to the unconjugated amino-modified oligonucleotide. Purity can be estimated by integrating the peak areas.
-
-
Confirm conjugation by Mass Spectrometry:
-
Use ESI-MS to determine the molecular weight of the conjugate.
-
The observed mass should correspond to the sum of the molecular weight of the amino-modified oligonucleotide and the TCO moiety, minus the mass of the NHS group.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of TCO-NHS ester | Prepare TCO-NHS ester solution immediately before use. Ensure DMSO is anhydrous. |
| Suboptimal pH of conjugation buffer | Verify the pH of the sodium bicarbonate buffer is between 8.5 and 9.0. | |
| Presence of primary amines in buffers (e.g., Tris) | Use amine-free buffers for the conjugation reaction. | |
| Multiple Peaks in HPLC | Incomplete reaction or side products | Optimize reaction time and molar excess of TCO-NHS ester. Ensure purity of starting materials. |
| Degradation of oligonucleotide | Handle oligonucleotides in a nuclease-free environment. | |
| Incorrect Mass in MS | Incomplete deprotection of the amino-modifier | Ensure the deprotection steps during oligonucleotide synthesis were complete. |
| Oxidation of the oligonucleotide | Use fresh buffers and handle samples appropriately to minimize oxidation. |
Conclusion
The protocol described provides a reliable method for the conjugation of TCO-amine to oligonucleotides. This procedure is fundamental for researchers aiming to utilize copper-free click chemistry for the development of advanced oligonucleotide-based tools for diagnostics and therapeutics. Careful attention to reaction conditions, purification, and characterization will ensure the generation of high-quality TCO-oligonucleotide conjugates for downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 3. Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
Application Notes and Protocols for TCO-Amine in Proximity Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TCO-amine for proximity labeling in living cells. This powerful chemical biology tool allows for the identification of transient and weak protein-protein interactions in their native cellular environment, offering valuable insights for basic research and drug discovery.
Introduction to this compound Based Proximity Labeling
Proximity labeling (PL) techniques are designed to identify proteins and other biomolecules in the immediate vicinity of a protein of interest (the "bait"). This is achieved by fusing the bait protein to a labeling enzyme or a reactive chemical moiety that generates a short-lived, reactive species to covalently tag nearby molecules ("prey"). These tagged prey can then be enriched and identified by mass spectrometry.
This compound leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) derivative. In this approach, the bait protein is conjugated to this compound. A cell-permeable, tetrazine-functionalized probe carrying a biotin or other affinity handle is then introduced to the living cells. The rapid and specific "click" reaction between the TCO-tagged bait and the tetrazine probe leads to the covalent labeling of the bait and any proteins in its immediate proximity that are accessible to the tetrazine probe. The biotinylated proteins are subsequently captured using streptavidin affinity purification and identified by mass spectrometry.
The key advantages of the TCO-tetrazine ligation in proximity labeling include its exceptionally fast reaction kinetics, high specificity, and the ability to perform the labeling in living systems without the need for a toxic catalyst.[1]
Data Presentation
The efficacy of proximity labeling techniques can be compared based on several quantitative parameters. The following table summarizes key data for the TCO-tetrazine ligation, providing a basis for comparison with other click chemistry and proximity labeling methods.
| Parameter | TCO-Tetrazine Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000[2] | 10 - 10⁴ | ~1 |
| Biocompatibility | Excellent (copper-free)[1][2] | Limited in vivo due to copper cytotoxicity[2] | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temperature | Requires copper(I) catalyst | Aqueous media, room temperature |
| Typical Labeling Time in Cells | 5 - 60 minutes | N/A for live-cell proximity labeling | Minutes to hours |
| Cell Viability | High | Can be cytotoxic | High |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Bait Protein via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to the carboxyl groups (aspartate, glutamate, or C-terminus) of a purified bait protein.
Materials:
-
Purified bait protein in an amine-free buffer (e.g., MES or PBS)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting columns
Procedure:
-
Protein Preparation: Buffer exchange the purified bait protein into Activation Buffer at a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature.
-
Add EDC to a final concentration of ~2 mM and NHS/Sulfo-NHS to a final concentration of ~5 mM to the protein solution.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation with this compound:
-
Immediately add this compound to the activated protein solution. A 20-fold molar excess of this compound over the protein is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 20-50 mM and incubate for 5-15 minutes.
-
Purification: Remove excess this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Proximity Labeling in Living Cells
This protocol provides a general workflow for performing proximity labeling in cultured mammalian cells using a TCO-conjugated bait protein and a tetrazine-biotin probe.
Materials:
-
Cultured mammalian cells expressing the TCO-conjugated bait protein
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell-permeable tetrazine-biotin probe (e.g., MeTz-PEG4-Biotin)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture: Culture cells expressing the TCO-conjugated bait protein to ~80% confluency.
-
Tetrazine-Biotin Labeling:
-
Dilute the tetrazine-biotin probe in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Remove the existing medium from the cells and gently add the medium containing the tetrazine-biotin probe.
-
Incubate for 15-60 minutes at 37°C. Optimal incubation time should be determined empirically.
-
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove any unreacted tetrazine-biotin probe.
-
Cell Lysis: Lyse the cells on ice using a suitable lysis buffer. Scrape the cells and collect the lysate.
-
Clarification of Lysate: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Affinity Purification of Biotinylated Proteins:
-
Incubate the clarified lysate with pre-washed streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer and then with a series of stringent wash buffers to remove non-specifically bound proteins.
-
The enriched biotinylated proteins are now ready for on-bead digestion and mass spectrometry analysis.
-
Protocol 3: Mass Spectrometry Sample Preparation and Data Analysis
This protocol outlines the steps for preparing the enriched biotinylated proteins for mass spectrometry and the subsequent data analysis workflow.
Materials:
-
Streptavidin beads with bound biotinylated proteins
-
Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Elution buffer (e.g., 80% acetonitrile, 0.2% trifluoroacetic acid, 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
On-Bead Digestion:
-
Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add alkylation buffer. Incubate in the dark for 20 minutes.
-
Wash the beads with 50 mM ammonium bicarbonate.
-
Resuspend the beads in 50 mM ammonium bicarbonate and add trypsin. Incubate overnight at 37°C with shaking.
-
-
Peptide Elution:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with an elution buffer to recover any remaining peptides.
-
Combine the eluates and dry the peptides using a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis.
-
Analyze the peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database to identify the peptides and proteins.
-
Perform quantitative analysis to identify proteins that are significantly enriched in the TCO-bait sample compared to control samples (e.g., cells expressing an untagged bait or a cytosolic TCO-protein).
-
Visualizations
Caption: Experimental workflow for this compound based proximity labeling in living cells.
Caption: Illustrative signaling pathway elucidated using proximity labeling.
References
TCO-Amine in Fluorescence Microscopy: A Detailed Guide to Bioorthogonal Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between trans-cyclooctene (TCO) and tetrazine (Tz) has emerged as a cornerstone of bioorthogonal chemistry, offering researchers an exceptionally fast, selective, and biocompatible tool for molecular labeling.[1][2] TCO-amine, a derivative featuring a primary amine for straightforward conjugation, is a key reagent in this powerful chemical ligation strategy.[3][4] Its application in fluorescence microscopy has enabled precise and dynamic visualization of biomolecules in complex biological systems, from live cells to in vivo models.[5]
This document provides detailed application notes and protocols for utilizing this compound in various fluorescence microscopy techniques, tailored for researchers, scientists, and professionals in drug development.
Principle of TCO-Tetrazine Ligation
The TCO-tetrazine reaction is a type of "click chemistry" that proceeds rapidly without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging. The reaction involves the covalent bonding of a TCO-functionalized molecule with a tetrazine-conjugated probe, often a fluorophore. This ligation is highly specific, as neither TCO nor tetrazine moieties react with native biological functional groups. The reaction's hallmark is its exceptional speed, with second-order rate constants significantly higher than other bioorthogonal reactions.
A notable feature of this reaction is its fluorogenic potential. The tetrazine moiety can quench the fluorescence of a conjugated dye, and upon reaction with TCO, this quenching is relieved, leading to a substantial increase in the fluorescence signal and a high signal-to-noise ratio.
Quantitative Comparison of Bioorthogonal Reactions
The selection of a bioorthogonal reaction often depends on its kinetics. The TCO-tetrazine ligation exhibits significantly faster reaction rates compared to other common click chemistry reactions.
| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000 | 10 - 10⁴ | ~1 |
| Biocompatibility | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temperature, catalyst-free | Requires copper(I) catalyst | Aqueous media, room temperature, catalyst-free |
Experimental Workflow for Protein Labeling
The general strategy for labeling a protein of interest (POI) for fluorescence microscopy involves two main steps: functionalization of the POI with a TCO group, followed by the click reaction with a tetrazine-fluorophore.
Caption: General workflow for protein labeling using this compound chemistry.
Protocols
Protocol 1: Labeling of Proteins with TCO-NHS Ester
This protocol describes the functionalization of a protein with TCO groups by targeting primary amines (e.g., lysine residues) using a TCO-NHS ester.
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
TCO-PEGn-NHS ester (n=4 or 12)
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting spin column or dialysis.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or dialysis.
-
Storage: The TCO-labeled protein is now ready for the click reaction or can be stored at 4°C for short-term storage or -20°C for long-term storage.
Protocol 2: Live-Cell Imaging of TCO-Modified Proteins
This protocol outlines the labeling and imaging of a TCO-modified protein in living mammalian cells with a cell-permeable tetrazine-fluorophore.
Materials:
-
Mammalian cells expressing the TCO-modified protein of interest
-
Imaging-compatible plates or chambered coverglass
-
Complete cell culture medium
-
Cell-permeable tetrazine-fluorophore (e.g., SiR-H-Tet)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets and environmental chamber
Procedure:
-
Cell Culture: Seed cells expressing the TCO-modified protein onto imaging plates and grow to 60-80% confluency.
-
Prepare Tetrazine-Fluorophore Solution: Prepare a 1 mM stock solution of the cell-permeable tetrazine-fluorophore in anhydrous DMSO.
-
Labeling Medium Preparation: Dilute the tetrazine-fluorophore stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Cell Labeling:
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the labeling medium to the cells.
-
Incubate for 10-30 minutes at 37°C in a humidified incubator with 5% CO₂.
-
-
Washing: Remove the labeling medium and wash the cells three times with pre-warmed complete cell culture medium to remove unbound probe.
-
Imaging:
-
Replace the final wash with fresh pre-warmed medium or an appropriate imaging buffer.
-
Image the cells using a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions.
-
Caption: Workflow for live-cell imaging with this compound chemistry.
Protocol 3: Super-Resolution Microscopy of Fixed Cells
This protocol is adapted for labeling TCO-modified proteins in fixed cells for super-resolution microscopy techniques like STORM or STED.
Materials:
-
Cells expressing the TCO-modified protein on coverslips
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Tetrazine-fluorophore suitable for super-resolution (e.g., HMSiR-H-Tet)
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells briefly with PBS.
-
Fix with 4% PFA for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes to reduce non-specific binding.
-
-
Labeling:
-
Dilute the tetrazine-fluorophore in blocking buffer to the desired concentration (e.g., 1-5 µM).
-
Incubate the fixed and blocked cells with the labeling solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells extensively with PBS to remove unbound fluorophore.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium for super-resolution imaging.
-
Image using a super-resolution microscope.
-
Advanced Applications
Pretargeted Imaging
This compound chemistry is also employed in pretargeted imaging strategies, particularly for in vivo applications like SPECT or PET imaging. In this approach, a TCO-modified targeting agent (e.g., an antibody) is administered first and allowed to accumulate at the target site while clearing from circulation. Subsequently, a radiolabeled tetrazine is administered, which rapidly reacts with the TCO-modified agent at the target, enabling highly specific imaging.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing TCO-Amine to Tetrazine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between trans-cyclooctene (TCO) and tetrazine. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you refine your reaction conditions and ensure successful conjugations.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step conjugation process, which typically involves: 1) labeling a primary amine-containing molecule with an NHS-ester functionalized TCO or tetrazine, and 2) the subsequent bioorthogonal ligation reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling with TCO/Tetrazine-NHS Ester | Hydrolysis of NHS ester: The N-hydroxysuccinimide (NHS) ester is highly sensitive to moisture and can hydrolyze, rendering it inactive.[1][2][3] | - Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[1][3]- Prepare stock solutions in anhydrous, water-miscible organic solvents (e.g., DMSO or DMF) immediately before use.- Store stock solutions in a desiccated environment and freeze when not in use. |
| Suboptimal pH: The reaction between NHS esters and primary amines is pH-dependent. | - Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0, such as PBS, HEPES, or borate buffer. | |
| Competing nucleophiles in buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester. | - Use an amine-free buffer for the labeling reaction. Tris buffer can, however, be used to quench the reaction once it is complete. | |
| Low protein/molecule concentration: Dilute solutions can lead to inefficient labeling due to the competing hydrolysis reaction. | - Concentrate your protein/molecule solution before labeling. For protein concentrations below 5 mg/mL, a higher molar excess (20- to 50-fold) of the NHS ester is recommended. | |
| Slow or Incomplete TCO-Tetrazine Reaction | Low reactivity of TCO/Tetrazine pair: The reaction kinetics are highly dependent on the specific structures of the TCO and tetrazine derivatives used. | - Select a more reactive pairing. Hydrogen-substituted and electron-poor tetrazines are more reactive. Highly strained TCOs (e.g., sTCO) exhibit faster kinetics. |
| Degradation of reactants: TCOs can isomerize to their unreactive cis-isomer, especially in the presence of thiols or at elevated temperatures. Tetrazines can be susceptible to degradation in aqueous media. | - Use high-quality reagents stored under appropriate conditions (e.g., -20°C, desiccated, protected from light).- Prepare solutions fresh before use.- If your buffer contains thiols (e.g., DTT), consider their removal prior to the reaction. | |
| Steric hindrance: Bulky molecules attached to the TCO and tetrazine moieties can physically impede their ability to react. | - Incorporate a flexible hydrophilic spacer, such as polyethylene glycol (PEG), between your molecule and the reactive group to improve accessibility. | |
| Low reactant concentrations: The reaction rate is dependent on the concentration of both reactants. | - If possible, increase the concentration of one or both reactants to accelerate the reaction. | |
| Incorrect stoichiometry: While a 1:1 ratio is theoretical, an imbalance can lead to incomplete conversion of the limiting reagent. | - Optimize the molar ratio. Using a slight excess (1.1 to 2-fold) of one reactant can help drive the reaction to completion. | |
| Low Product Yield or Unexpected Side Products | Precipitation of reactants or product: Poor solubility of the starting materials or the final conjugate can limit the yield. | - Use reagents with PEG linkers to enhance aqueous solubility.- A small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added, but its compatibility with your system must be verified. |
| Inaccurate quantification of reactants: Incorrectly measured concentrations will lead to suboptimal stoichiometry and potentially incomplete reactions. | - Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your TCO and tetrazine stock solutions before setting up the reaction. | |
| Off-target reactions: While highly specific, some very reactive tetrazines may exhibit off-target reactivity. | - Ensure the purity of all reactants and buffers.- For oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation-related side products. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis of the TCO-tetrazine reaction? A1: The TCO-tetrazine ligation is a bioorthogonal reaction that proceeds via a two-step mechanism: it begins with an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition, which is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen (N₂) gas. This catalyst-free reaction is highly efficient and forms a stable dihydropyridazine bond.
Q2: How fast is the TCO-tetrazine reaction? A2: This ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants ranging from approximately 800 M⁻¹s⁻¹ to over 1,000,000 M⁻¹s⁻¹. The exceptional speed allows for effective conjugation even at low micromolar or nanomolar concentrations.
Q3: What factors influence the speed of the TCO-tetrazine reaction? A3: The reaction kinetics are primarily influenced by the electronic properties and physical strain of the reactants. Key factors include:
-
Electronics: Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO increase the reaction rate.
-
Ring Strain: Increased ring strain in the TCO molecule leads to faster kinetics.
-
Steric Effects: Less steric hindrance around the reactive moieties results in a faster reaction. For this reason, monosubstituted tetrazines are often more reactive than disubstituted ones.
Q4: At what pH should I perform the TCO-tetrazine ligation? A4: The TCO-tetrazine ligation itself is generally tolerant of a wide pH range, typically from pH 5 to 9. However, if your experimental workflow involves a preceding NHS ester labeling step, that reaction must be performed at a pH of 7.2-9.0 to ensure efficient acylation while minimizing hydrolysis of the ester.
Q5: How can I monitor the progress of my reaction? A5: The progress of the TCO-tetrazine reaction can be easily monitored by UV-Vis spectrophotometry. The tetrazine moiety has a characteristic absorbance in the visible range (typically around 510-550 nm) which disappears as the reaction proceeds.
Q6: What solvents are compatible with this reaction? A6: The reaction is known to proceed in a wide range of solvents, including organic solvents (DMSO, DMF, Methanol) and aqueous buffers (PBS). This versatility makes it highly suitable for bioconjugation in complex biological media.
Data Summary
Table 1: Representative Reaction Kinetics of TCO-Tetrazine Pairs
The rate of the IEDDA reaction is highly dependent on the specific tetrazine and TCO derivatives, as well as the solvent and temperature.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2000 M⁻¹s⁻¹ | Not specified |
| Diphenyl-s-tetrazine | d-TCO | 520 M⁻¹s⁻¹ | MeOH, 25°C |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 M⁻¹s⁻¹ | PBS, 37°C |
| Methyl-substituted tetrazines | TCO | ~1000 M⁻¹s⁻¹ | Aqueous media |
| 3,6-dipyridyl-s-tetrazine (water soluble) | d-TCO | 366,000 M⁻¹s⁻¹ | Water, 25°C |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 M⁻¹s⁻¹ | ACN/PBS |
(Note: This table provides approximate values from various sources. Actual rates will depend on specific experimental conditions.)
Table 2: Recommended Conditions for NHS Ester Labeling of Amines
| Parameter | Recommended Value | Notes |
| pH | 7.2 - 9.0 | Balances amine reactivity with NHS ester hydrolysis. |
| Buffer | Amine-free (PBS, HEPES, Borate) | Avoid Tris and glycine which compete for the NHS ester. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations favor the desired reaction over hydrolysis. |
| Molar Excess of NHS Ester | 10- to 50-fold | Use a higher excess for more dilute protein solutions. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperature can be used for sensitive molecules, but requires longer incubation. |
| Incubation Time | 30 - 60 min (RT) or 2 hours (4°C) | Should be optimized for the specific protein. |
Table 3: Recommended Conditions for TCO-Tetrazine Ligation
| Parameter | Recommended Value | Notes |
| pH | 5.0 - 9.0 | Reaction is largely insensitive to pH in this range. |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may decrease TCO stability over long incubations. |
| Molar Excess of Reactant | 1.1- to 5-fold | A slight excess of one component can drive the reaction to completion. |
| Incubation Time | 10 - 120 minutes | The extremely fast kinetics mean many reactions are complete in under an hour. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with a TCO/Tetrazine-NHS Ester
This protocol describes the general procedure for labeling a protein's primary amines (e.g., lysine residues) using an NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
TCO-NHS or Tetrazine-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve or buffer exchange your protein into an amine-free buffer at a concentration of 1-5 mg/mL.
-
NHS Ester Stock Solution: Immediately before use, allow the NHS ester vial to warm to room temperature. Dissolve the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the NHS ester stock solution to your protein solution. Incubate for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS ester and quenched byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: General Procedure for TCO-Tetrazine Ligation
This protocol outlines the click reaction between a tetrazine-labeled molecule and a TCO-labeled molecule.
Materials:
-
Purified TCO-labeled molecule
-
Purified Tetrazine-labeled molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Combine the TCO-labeled and tetrazine-labeled molecules in the reaction buffer. A slight molar excess (e.g., 1.5-fold) of one component is often used to ensure complete conversion of the other.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for up to 2 hours at 4°C. For many reactant pairs, the reaction is complete in under 30 minutes at room temperature.
-
Analysis and Purification: The resulting conjugate is now ready for downstream applications. If necessary, purify the conjugate from any unreacted starting materials using standard chromatography techniques (e.g., size-exclusion chromatography).
Protocol 3: Monitoring Reaction Progress by UV-Vis Spectrophotometry
This protocol allows for the real-time monitoring of the TCO-tetrazine ligation.
Procedure:
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of your specific tetrazine derivative at its maximum absorbance (λ-max), typically between 510-550 nm, in the chosen reaction buffer.
-
Initiate the Reaction: In a quartz cuvette, add the reaction buffer and the TCO-containing solution. Place the cuvette in the spectrophotometer and begin recording data. Add the tetrazine solution to initiate the reaction, ensuring rapid mixing.
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λ-max over time until the signal stabilizes, indicating the reaction is complete.
-
Calculate Reaction Rate: The observed rate constant can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup (i.e., whether one reactant is in large excess).
Visualizations
Caption: Experimental workflow for a two-step bioorthogonal conjugation.
Caption: Troubleshooting decision tree for slow TCO-Tetrazine reactions.
Caption: The IEDDA reaction mechanism for TCO-Tetrazine ligation.
References
preventing TCO-amine degradation during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of TCO-amine reagents to prevent degradation and ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The main cause of inactivation for this compound is the isomerization of the strained trans-cyclooctene (TCO) ring to its thermodynamically more stable, but non-reactive, cis-cyclooctene (CCO) isomer. This loss of ring strain renders the molecule incapable of participating in the rapid bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines.[1] TCO compounds are generally not recommended for long-term storage due to this inherent instability.[1]
Q2: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term storage (months to years).[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2]
-
Atmosphere: Store in a dry, dark environment.[2] For optimal stability, especially for highly reactive TCO derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
-
Formulation: this compound is often supplied as a hydrochloride salt, which enhances its aqueous solubility and improves stability during handling and storage.
Q3: How should I handle this compound in solution?
When preparing and using this compound solutions, adhere to the following best practices:
-
Solvent: Prepare stock solutions in high-quality, anhydrous, water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, it is highly recommended to aliquot stock solutions into single-use volumes.
-
Usage: Whenever possible, prepare solutions fresh and use them on the same day. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
Q4: Are there any chemical incompatibilities I should be aware of?
Yes, certain substances can promote the degradation of this compound:
-
Thiols: Thiol-containing reagents, such as dithiothreitol (DTT) and β-mercaptoethanol, can catalyze the isomerization of TCO to CCO, likely through a radical-mediated mechanism. It is crucial to remove these reagents before introducing this compound. Tris(2-carboxyethyl)phosphine (TCEP) is a recommended non-thiol alternative for reducing disulfide bonds.
-
Copper: The presence of copper ions can also catalyze TCO degradation. Ensure all buffers and reagents are free from copper contamination.
-
Strong Acids and Bases: Exposure to extreme pH conditions should be avoided as it can affect the stability of both the TCO ring and the amine group.
Q5: How does the structure of the TCO derivative affect its stability?
The stability of a TCO derivative is inversely related to its reactivity. Highly strained derivatives, such as s-TCO, exhibit the fastest reaction kinetics with tetrazines but are also more prone to isomerization. Conversely, less strained derivatives, like dioxolane-fused TCO (d-TCO), are more stable but react more slowly.
Troubleshooting Guide
This guide addresses common issues that may arise from this compound degradation during bioconjugation experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Isomerization of TCO to CCO: The this compound may have degraded due to improper storage or handling. | 1. Verify the purity of the this compound reagent using HPLC or ¹H NMR (see protocols below).2. Ensure that all buffers are free of thiols and copper. If a reducing agent is necessary, use TCEP and remove it before adding the this compound.3. Avoid prolonged incubation times at elevated temperatures (e.g., 37°C). |
| Degradation of the Amine Group: The primary amine may have undergone oxidative degradation, rendering it unable to react with NHS esters or other activated carboxyl groups. | 1. Store this compound under an inert atmosphere to minimize oxidation.2. Use freshly prepared solutions for conjugation reactions. | |
| Hydrolysis of NHS Ester: If conjugating this compound to an NHS ester-modified molecule, the NHS ester may have hydrolyzed. | 1. Prepare NHS ester solutions immediately before use in anhydrous DMSO or DMF.2. Perform the conjugation in an amine-free buffer at a pH between 7.2 and 8.5. | |
| Inconsistent Results | Variable Reagent Quality: Different batches or aliquots of this compound may have varying levels of degradation. | 1. Aliquot stock solutions to minimize freeze-thaw cycles.2. Routinely check the purity of the this compound stock solution, especially if it has been stored for an extended period. |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with NHS esters. | 1. Use amine-free buffers such as PBS, HEPES, or borate for the conjugation step. |
Quantitative Data Summary
The stability of TCO derivatives is highly dependent on their specific structure and the experimental conditions. The following table provides a summary of reported stability data for various TCO analogues.
| TCO Derivative | Condition | Stability | Reference |
| d-TCO | Phosphate-buffered D₂O, RT | No degradation or isomerization observed for up to 14 days. | |
| d-TCO | Human serum, RT | >97% trans-isomer remained after 4 days. | |
| s-TCO | In vivo (conjugated to a mAb) | Half-life of 0.67 days. | |
| TCO | 50% fresh mouse serum, 37°C | Almost complete conversion to cis-isomer within 7 hours. | |
| d-TCO | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours. |
Experimental Protocols
Protocol 1: Monitoring TCO to CCO Isomerization by ¹H NMR Spectroscopy
This protocol describes a general method for quantifying the isomerization of this compound to its CCO form using ¹H NMR.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a solution of the this compound sample in the chosen deuterated solvent at a known concentration (e.g., 5-10 mM).
-
Add a known amount of the internal standard to the solution. The internal standard should have a peak in a region of the spectrum that does not overlap with the this compound or CCO signals.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Incubate the sample under the desired conditions (e.g., specific temperature, in the presence of a test substance).
-
Acquire additional ¹H NMR spectra at various time points.
-
To determine the percentage of isomerization, integrate the characteristic olefinic proton signals of the trans- and cis-isomers. The percentage of TCO remaining can be calculated by comparing the integration of the TCO signal to the sum of the TCO and CCO signals, normalized to the internal standard.
Protocol 2: Purity Assessment of this compound by RP-HPLC
This protocol provides a general method for assessing the purity of this compound and detecting degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., a small amount of DMSO followed by dilution with Mobile Phase A) to a final concentration of approximately 1 mg/mL.
-
HPLC Method:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be 5-95% Mobile Phase B over 20-30 minutes. This may need to be optimized depending on the specific this compound derivative.
-
-
Analysis:
-
Inject the prepared sample and run the HPLC method.
-
The purity of the this compound can be determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.
-
Degradation products, such as the CCO isomer, will typically have a different retention time and can be identified and quantified.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for low this compound conjugation yield.
References
strategies to improve signal-to-noise ratio in TCO-amine experiments
Welcome to the technical support center for TCO-amine bioconjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing trans-cyclooctene (TCO)-amine reactions. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you improve your signal-to-noise ratio and achieve successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting TCO-NHS esters with primary amines?
A1: The reaction of N-hydroxysuccinimide (NHS) esters with primary amines is most efficient at a pH between 7 and 9.[1] A common choice is a phosphate-based buffer at pH 7.5.[1] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the TCO-NHS ester.[1][2]
Q2: How can I minimize the hydrolysis of my TCO-NHS ester reagent?
A2: NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive.[2] To minimize hydrolysis, allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Stock solutions should be prepared in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use. Concentrated protein solutions (1-5 mg/mL) can also favor the acylation reaction over hydrolysis.
Q3: What is the purpose of a PEG spacer in this compound reagents?
A3: A polyethylene glycol (PEG) spacer arm improves the water solubility of the TCO reagent and reduces aggregation of labeled proteins. It also provides a long and flexible linker that minimizes steric hindrance, which can improve labeling efficiency and the subsequent reactivity of the TCO group with its tetrazine partner.
Q4: How can I remove excess, unreacted this compound reagent after the labeling reaction?
A4: Excess reagent can be removed using desalting spin columns or through dialysis. This step is crucial to prevent the unreacted TCO reagent from interfering with downstream applications or causing a high background signal.
Q5: What are the recommended incubation times and temperatures for the TCO-tetrazine click reaction?
A5: The TCO-tetrazine reaction is exceptionally fast, often completing within 30 to 60 minutes at room temperature, even at low micromolar concentrations (5-10 μM). The reaction can also be performed at 4°C, which may require a longer incubation time of up to 2 hours.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments that can lead to a poor signal-to-noise ratio.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal (Poor Labeling) | Hydrolysis of TCO-NHS ester: The reagent has been inactivated by moisture. | - Equilibrate the reagent vial to room temperature before opening. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Suboptimal pH: The pH of the reaction buffer is too low or too high. | - Ensure the reaction buffer pH is between 7 and 9. A pH of 7.5 is often optimal. | |
| Presence of competing primary amines: The buffer (e.g., Tris, glycine) is quenching the reaction. | - Use an amine-free buffer such as phosphate-buffered saline (PBS) or HEPES. | |
| Low concentration of the target molecule: Dilute samples can lead to inefficient labeling. | - Concentrate the protein or molecule to 1-5 mg/mL if possible. | |
| Steric hindrance: The amine on the target molecule is not accessible. | - Consider using a TCO-NHS ester with a longer PEG spacer to reduce steric hindrance. | |
| High Background (High Noise) | Non-specific binding of TCO-labeled molecule: The labeled protein or molecule is sticking to surfaces or other proteins. | - Add a blocking agent, such as Bovine Serum Albumin (BSA), to your buffers. - Include detergents (e.g., Tween-20) in wash steps. |
| Excess unreacted TCO reagent: The presence of unbound TCO reagent is causing background signal. | - Purify the TCO-labeled molecule using a desalting column or dialysis to remove excess reagent. | |
| Insufficient quenching of the labeling reaction: The TCO-NHS ester is still active and reacting non-specifically. | - After the labeling reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for at least 5 minutes. | |
| Hydrophobic interactions of the TCO group: The hydrophobic nature of the TCO moiety can lead to its burial within the protein, reducing its reactivity and potentially causing aggregation. | - Use TCO reagents with hydrophilic PEG linkers to improve solubility and minimize hydrophobic interactions. |
Experimental Protocols & Workflows
Protocol 1: General Protein Labeling with TCO-NHS Ester
This protocol outlines the steps for labeling a protein with primary amines using a TCO-NHS ester.
-
Buffer Exchange: Exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.
-
Purification: Remove excess TCO reagent by passing the reaction mixture through a desalting spin column or by dialysis.
Caption: Workflow for labeling proteins with TCO-NHS ester.
Protocol 2: TCO-Tetrazine Click Reaction
This protocol describes the bioorthogonal reaction between a TCO-labeled molecule and a tetrazine-labeled molecule.
-
Prepare Reactants: Prepare the TCO-containing molecule and the tetrazine-containing molecule in a compatible reaction buffer (e.g., PBS, pH 7.4).
-
Reaction Mixture: Add the tetrazine-labeled molecule to the TCO-labeled molecule. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is often recommended.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Analysis: The conjugated product is now ready for downstream analysis or purification if necessary.
Caption: TCO-tetrazine inverse electron demand Diels-Alder cycloaddition.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing this compound experiments.
| Parameter | Recommended Range/Value | Rationale | Reference |
| Labeling Reaction pH | 7.0 - 9.0 | Balances amine reactivity with NHS ester stability. | |
| TCO-NHS Ester Molar Excess | 10 - 20 fold | Drives the reaction towards completion, compensating for hydrolysis. | |
| Protein Concentration | 1 - 5 mg/mL | Favors acylation over the competing hydrolysis of the NHS ester. | |
| Quenching Reagent (Tris) Conc. | 50 - 100 mM | Effectively stops the labeling reaction by consuming excess NHS ester. | |
| Tetrazine Molar Excess (Click Reaction) | 1.05 - 1.5 fold | Ensures efficient consumption of the TCO-labeled molecule. | |
| TCO-Tetrazine Reaction Time | 30 - 60 minutes | The reaction is exceptionally fast and typically reaches completion within this timeframe at room temperature. | |
| TCO-Tetrazine Reaction Kinetics | k > 800 M⁻¹s⁻¹ | Highlights the rapid nature of this bioorthogonal reaction. |
By following these guidelines and troubleshooting steps, researchers can significantly improve the signal-to-noise ratio in their this compound experiments, leading to more reliable and reproducible results.
References
addressing non-specific binding in TCO-amine labeling procedures
Welcome to the technical support center for TCO-amine labeling procedures. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding during their experiments.
Troubleshooting Guide
High background and non-specific binding are common issues in this compound labeling, which utilizes N-hydroxysuccinimide (NHS) ester chemistry to conjugate trans-cyclooctene (TCO) to primary amines on biomolecules. The following guide provides a systematic approach to identifying and resolving these issues.
Issue 1: High Background Signal Across the Entire Sample
This is often indicative of issues with the labeling reaction itself or inadequate blocking and washing steps.
Possible Causes and Solutions:
-
Hydrolysis of TCO-NHS Ester: NHS esters are moisture-sensitive and can hydrolyze, leading to the formation of a reactive carboxyl group that can contribute to non-specific binding through electrostatic interactions.
-
Solution: Always allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused solution.
-
-
Excess Labeling (Over-modification): An excessive molar ratio of TCO-NHS ester to your protein can lead to a high degree of labeling. This can alter the protein's isoelectric point (pI) and increase its hydrophobicity, promoting non-specific interactions.[1]
-
Solution: Perform a titration of the TCO-NHS ester to determine the optimal molar excess. Start with a lower ratio (e.g., 5-10 fold molar excess) and incrementally increase it to find the balance between efficient labeling and minimal background.
-
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on your substrate (e.g., cell surface, western blot membrane) will lead to high background.
-
Solution: Optimize your blocking protocol. Test different blocking agents, concentrations, and incubation times. See the "Quantitative Data: Blocking Agent Comparison" table below for recommendations.
-
-
Inefficient Washing: Failure to remove unbound TCO-labeled protein and other reagents will result in a high background signal.
-
Solution: Increase the number and duration of your washing steps. The inclusion of a mild non-ionic detergent, such as Tween-20, in the wash buffer can also help to reduce non-specific binding.
-
Issue 2: Punctate or Speckled Background Staining
This pattern of non-specific binding often points to the presence of aggregates.
Possible Causes and Solutions:
-
Aggregation of TCO-Labeled Protein: Over-labeling or poor solubility of the TCO-labeled protein can cause it to aggregate and bind non-specifically to surfaces. The hydrophobic nature of the TCO moiety can contribute to this issue.[2][3][4]
-
Solution: Centrifuge your TCO-labeled protein solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use to pellet any aggregates. Consider using a TCO-NHS ester with a hydrophilic PEG linker to improve the solubility of the final conjugate.[2]
-
-
Precipitation of Labeling Reagent: The TCO-NHS ester may not be fully dissolved in the reaction buffer, leading to the formation of small precipitates that can cause a speckled background.
-
Solution: Ensure the TCO-NHS ester is fully dissolved in a small volume of anhydrous DMSO or DMF before adding it to the reaction buffer.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound labeling?
A1: The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5. Below this range, the primary amines are protonated and less nucleophilic. Above this range, the rate of NHS ester hydrolysis increases significantly, reducing labeling efficiency.
Q2: Can I use buffers containing primary amines, such as Tris or glycine, in my labeling reaction?
A2: No. Buffers containing primary amines will compete with your target molecule for reaction with the TCO-NHS ester, leading to significantly lower labeling efficiency. Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer. Tris can, however, be used to quench the reaction after the desired incubation time.
Q3: How can I reduce non-specific binding caused by the hydrophobicity of the TCO group?
A3: The trans-cyclooctene moiety is inherently hydrophobic and can contribute to non-specific interactions. To mitigate this, consider using a TCO-NHS ester that incorporates a hydrophilic polyethylene glycol (PEG) spacer. These linkers can increase the water solubility of the labeled protein and reduce non-specific binding.
Q4: What are some alternative strategies if I continue to experience high non-specific binding?
A4: If optimizing your current protocol is unsuccessful, you might consider alternative bioorthogonal labeling strategies. Strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO-NHS esters is a common alternative that may exhibit different non-specific binding properties.
Quantitative Data
Table 1: Blocking Agent Comparison
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive and readily available. | Can be a source of biotin and phosphoproteins, which may interfere with certain assays. |
| Non-fat Dry Milk | 1-5% (w/v) | Very cost-effective. | Contains biotin and phosphoproteins. Can sometimes mask certain epitopes. |
| Normal Serum (from the species of the secondary antibody) | 5-10% (v/v) | Highly effective at blocking non-specific binding of secondary antibodies. | More expensive. Can contain endogenous antibodies that may cross-react. |
| Commercial Protein-Free Blockers | Varies by manufacturer | Eliminates potential cross-reactivity with protein-based probes. | Generally more expensive. |
Table 2: Washing Buffer Recommendations
| Buffer Component | Recommended Concentration | Purpose |
| PBS or TBS | 1X | Base buffer |
| Tween-20 | 0.05-0.1% (v/v) | Non-ionic detergent to reduce non-specific hydrophobic interactions. |
| High Salt Concentration (e.g., 500 mM NaCl) | Varies | Can help to disrupt non-specific electrostatic interactions. |
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling of Proteins
-
Protein Preparation: Dissolve or buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0) at a concentration of 1-5 mg/mL.
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-NHS ester and byproducts using a desalting column or dialysis.
Protocol 2: Troubleshooting High Background in a Cell-Based Assay
-
Blocking: After cell fixation and permeabilization, incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for at least 1 hour at room temperature.
-
Primary Incubation: Incubate with your TCO-labeled protein, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three to five times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each wash.
-
Secondary Incubation (Tetrazine Probe): Incubate with the tetrazine-conjugated detection reagent, diluted in blocking buffer, for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the cells three to five times with PBST for 5 minutes each wash.
-
Imaging: Proceed with sample mounting and imaging.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophilic trans-Cyclooctenylated Noncanonical Amino Acids for Fast Intracellular Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-specific yet selective interactions contribute to small molecule condensate binding - PMC [pmc.ncbi.nlm.nih.gov]
impact of buffer pH on TCO-amine conjugation efficiency
Welcome to the Technical Support Center for TCO-Amine Conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the conjugation of trans-cyclooctene (TCO) to amine-containing molecules, a critical step in many bioorthogonal labeling strategies. Here you will find answers to frequently asked questions and troubleshooting advice to ensure efficient and successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for conjugating a TCO-NHS ester to a primary amine?
A1: The optimal pH for reacting a TCO-N-hydroxysuccinimide (NHS) ester with a primary amine (like the lysine residues on a protein) is in the range of pH 7.2 to 8.5 [1][2]. A slightly basic pH, around 8.3-8.5, is often recommended as the ideal starting point for maximizing the conjugation yield[3][4][5].
Q2: Why is the pH so critical for this reaction?
A2: The pH is critical because it governs a crucial trade-off between two competing reactions: the desired amine reaction (aminolysis) and the undesired degradation of the TCO-NHS ester (hydrolysis).
-
Amine Reactivity : For the primary amine to be reactive, it must be in its deprotonated, nucleophilic state (-NH₂). At acidic pH (below ~7), the amine is protonated (-NH₃⁺), rendering it unreactive. As the pH increases into the alkaline range, more of the amine is deprotonated, increasing the rate of the desired conjugation reaction.
-
NHS Ester Stability : The NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive. The rate of this hydrolysis reaction increases significantly as the pH becomes more alkaline.
Therefore, the optimal pH range of 7.2-8.5 represents the "sweet spot" that maximizes amine reactivity while minimizing the rate of NHS ester hydrolysis to achieve the highest possible conjugation efficiency.
Q3: What happens if I use a buffer with a pH outside the optimal range?
A3:
-
Below pH 7.0 : The concentration of reactive, deprotonated amines is significantly reduced, which will lead to a very slow reaction rate and low to no conjugation product.
-
Above pH 9.0 : The hydrolysis of the TCO-NHS ester becomes extremely rapid. The reagent may be inactivated by water before it has a chance to react with your target amine, resulting in a significantly reduced yield of your desired conjugate.
Q4: Which types of buffers are recommended for this compound conjugation?
A4: It is essential to use an amine-free buffer to prevent the buffer components from competing with your target molecule for reaction with the TCO-NHS ester. Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
HEPES
-
Borate Buffer
-
Carbonate/Bicarbonate Buffer
Buffers to avoid for the conjugation step include Tris and glycine, as they contain primary amines. However, a high concentration of a Tris-containing buffer can be used to effectively quench the reaction once it is complete.
Data Presentation
The efficiency of this compound conjugation is determined by the balance between the rate of the desired reaction with the amine and the rate of the competing hydrolysis of the NHS ester. The following tables summarize the impact of pH on these factors.
Table 1: Impact of pH on NHS Ester Stability
This table illustrates how the stability of the reactive NHS ester decreases as the pH increases. The half-life represents the time it takes for 50% of the NHS ester to be degraded by hydrolysis in an aqueous buffer.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4 - 5 hours | |
| 8.0 | Room Temp | ~210 minutes | |
| 8.5 | Room Temp | ~180 minutes | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | Room Temp | ~125 minutes |
Table 2: pH-Dependent Conjugation Yield - Case Studies
While higher pH accelerates hydrolysis, it also accelerates the desired amidation reaction. For some reactions, the increase in conjugation rate can outweigh the instability of the NHS ester, leading to a higher overall yield, as demonstrated in the examples below.
| Molecule & Reaction | pH | Incubation Time | Outcome | Reference |
| Fluorescein NHS Ester + Bovine Serum Albumin (BSA) | 9.0 | 1 hour | Degree of Labeling: 1.1 | |
| Fluorescein NHS Ester + Bovine Serum Albumin (BSA) | ~7.4 (PBS) | 4 hours | Degree of Labeling: 0.9 | |
| Porphyrin-NHS Ester + mPEG₄-NH₂ | 8.0 | >120 minutes | Final Yield: ~80-85% | |
| Porphyrin-NHS Ester + mPEG₄-NH₂ | 8.5 | ~60 minutes | Final Yield: ~80-85% | |
| Porphyrin-NHS Ester + mPEG₄-NH₂ | 9.0 | ~30 minutes | Final Yield: ~87-92% |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Product | Suboptimal Buffer pH: The pH of your reaction buffer is too low (e.g., < 7.0), preventing amine reactivity, or too high (e.g., > 9.0), causing rapid hydrolysis of the TCO-NHS ester. | Verify the pH of your reaction buffer and ensure it is within the optimal 7.2-8.5 range. Prepare fresh buffer if necessary. |
| Hydrolysis of TCO-NHS Ester: The reagent was exposed to moisture before use or the stock solution is old. | Always allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous, amine-free organic solvent (e.g., DMSO or DMF) immediately before use. Discard unused stock solutions after a few days, even when frozen. | |
| Presence of Competing Amines: Your buffer (e.g., Tris, glycine) or a component in your sample contains primary amines that are reacting with the TCO-NHS ester. | Perform a buffer exchange on your sample into an amine-free buffer (e.g., PBS, HEPES) before starting the conjugation. | |
| Low Reactant Concentration: Dilute solutions can favor the competing hydrolysis reaction over the bimolecular conjugation reaction. | If possible, concentrate your protein or amine-containing molecule solution before labeling. For protein concentrations below 2 mg/mL, a higher molar excess of the TCO-NHS ester may be required. | |
| Inconsistent Results Between Experiments | Inconsistent TCO-NHS Ester Activity: The activity of the reagent can vary if it has been improperly stored or handled, leading to varying degrees of hydrolysis. | Always handle the TCO-NHS ester with care to minimize moisture exposure. Use a fresh aliquot of the reagent for each experiment if possible. |
| pH Drift During Reaction: During large-scale labeling reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which can slightly acidify the reaction mixture over time. | For large-scale or long-duration reactions, consider using a more concentrated buffer to maintain a stable pH. Monitor the pH of the reaction periodically if possible. | |
| Precipitation of Protein During Conjugation | High Concentration of Organic Solvent: Many TCO-NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding too much of this solvent to your aqueous protein solution can cause precipitation. | Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10%. |
| Hydrophobicity of TCO Moiety: The TCO group is hydrophobic. Conjugating many TCO molecules to a protein can increase its overall hydrophobicity and lead to aggregation. | Consider using a TCO-NHS ester that includes a hydrophilic spacer, such as polyethylene glycol (PEG), to improve the solubility of the final conjugate. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with a TCO-NHS Ester
This protocol provides a general guideline for conjugating a TCO-NHS ester to a protein, such as an antibody.
Materials:
-
Protein containing primary amines (e.g., antibody)
-
TCO-NHS Ester (with or without PEG spacer)
-
Anhydrous, amine-free DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 100 mM Sodium Bicarbonate, or 50 mM Borate Buffer, adjusted to pH 8.0-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or other purification system (e.g., dialysis, SEC)
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the chosen Reaction Buffer .
-
Adjust the protein concentration to 2-10 mg/mL. Higher concentrations generally lead to better conjugation efficiency.
-
-
TCO-NHS Ester Stock Solution Preparation:
-
Allow the vial of TCO-NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Calculate the volume of the TCO-NHS ester stock solution needed. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point. This ratio may need to be optimized depending on the protein and desired degree of labeling.
-
Add the calculated volume of the TCO-NHS ester stock solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times may be necessary for reactions performed at a lower pH (e.g., 7.4).
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted TCO-NHS ester and other small-molecule byproducts using a desalting column, dialysis, or size-exclusion chromatography. The purified TCO-labeled protein is now ready for the subsequent ligation reaction with a tetrazine-modified molecule.
-
Visualizations
References
Technical Support Center: Purification of TCO-Amine Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess TCO-amine following a conjugation reaction. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high-purity conjugates for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after my conjugation reaction?
A1: Residual this compound can lead to several complications in subsequent experimental steps. These include competition for binding sites in downstream applications, interference with analytical techniques, and potential cytotoxicity in cell-based assays. For therapeutic applications, achieving a high level of purity is a stringent regulatory requirement.
Q2: What are the most common methods for removing unreacted this compound?
A2: The most prevalent and effective techniques for purifying your conjugate from excess this compound are based on the significant size difference between your protein conjugate and the small this compound molecule. The primary methods employed are Dialysis, Size Exclusion Chromatography (SEC), and Solid-Phase Extraction (SPE).
Q3: How do I choose the best purification method for my experiment?
A3: The optimal purification strategy depends on several factors, including the scale of your reaction, the required final concentration of your conjugate, the equipment available in your lab, and the specific properties of your protein. Please refer to the data summary table below for a comparison of the different methods.
Q4: How can I confirm that the excess this compound has been successfully removed?
A4: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection can be used to quantify the amount of residual this compound in your purified sample.[1] Mass spectrometry is another powerful tool for confirming the purity of your final conjugate.
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle | Typical Protein Recovery | Efficiency of Small Molecule Removal | Key Advantages | Key Disadvantages |
| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient.[2][3][4] | >90% (can be lower for dilute samples due to non-specific binding to the membrane)[5] | High | Simple, gentle on the protein, and requires minimal specialized equipment. | Slow (can take several hours to overnight), and may result in sample dilution. |
| Size Exclusion Chromatography (SEC) / Desalting | Separation of molecules based on their hydrodynamic radius as they pass through a porous resin. | >95% for desalting columns. | Very High | Fast, effective removal of small molecules, and can be used for buffer exchange. | Can lead to sample dilution; potential for protein aggregation at high concentrations. |
| Solid-Phase Extraction (SPE) | Differential partitioning of compounds between a solid phase and a liquid phase. | 60-95% (highly dependent on the protein and SPE sorbent) | High | Fast, can concentrate the sample, and is amenable to high-throughput formats. | Requires method development to optimize binding and elution conditions; potential for protein loss due to irreversible binding. |
Experimental Protocols
Dialysis Protocol
This protocol is suitable for the removal of excess this compound from protein conjugate samples.
-
Membrane Selection and Preparation:
-
Choose a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your protein conjugate (e.g., 10 kDa MWCO for a 150 kDa antibody).
-
Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water to remove any preservatives.
-
-
Sample Loading:
-
Carefully load your conjugation reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace to accommodate potential volume changes.
-
-
Dialysis:
-
Immerse the sealed dialysis device in a large volume of the desired buffer (at least 200 times the sample volume).
-
Stir the dialysis buffer gently at 4°C.
-
Perform at least two buffer changes, each after 2-4 hours of dialysis. An overnight dialysis for the final exchange is recommended for complete removal of the this compound.
-
-
Sample Recovery:
-
Carefully remove the dialysis device from the buffer and recover your purified protein conjugate.
-
Size Exclusion Chromatography (SEC) / Desalting Protocol
This protocol is ideal for rapid removal of excess this compound and for buffer exchange.
-
Column Selection and Equilibration:
-
Select a desalting column with a size exclusion limit appropriate for your protein conjugate.
-
Equilibrate the column with your desired final buffer according to the manufacturer's protocol. This typically involves passing several column volumes of the buffer through the resin.
-
-
Sample Application:
-
Apply your conjugation reaction mixture to the top of the equilibrated resin bed. For optimal separation, the sample volume should not exceed 30% of the total column volume.
-
-
Elution:
-
Elute the protein conjugate using the equilibration buffer. The larger protein conjugate will pass through the column in the void volume, while the smaller this compound will be retained in the pores of the resin.
-
Collect the eluate containing your purified conjugate.
-
-
Concentration (Optional):
-
If necessary, concentrate the purified sample using a centrifugal filter device with an appropriate MWCO.
-
Solid-Phase Extraction (SPE) Protocol
This protocol is for the cleanup of protein conjugates using a C18 reverse-phase SPE cartridge. Method optimization will be required for different proteins and this compound derivatives.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing through 1-2 cartridge volumes of methanol, followed by 1-2 cartridge volumes of deionized water.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge with 2-3 cartridge volumes of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).
-
-
Sample Loading:
-
Acidify your conjugation reaction mixture with an appropriate acid (e.g., trifluoroacetic acid) to a final concentration of 0.1%.
-
Load the acidified sample onto the conditioned and equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2-3 cartridge volumes of the equilibration buffer to remove unbound this compound and other hydrophilic impurities.
-
-
Elution:
-
Elute the protein conjugate with a suitable organic solvent mixture (e.g., 0.1% trifluoroacetic acid in 50% acetonitrile/water).
-
Collect the eluate.
-
-
Solvent Removal:
-
Remove the organic solvent from the eluate using a vacuum centrifuge or by nitrogen evaporation.
-
Troubleshooting Guides
Issue: Low Protein Recovery After Purification
| Possible Cause | Recommended Solution |
| Non-specific binding of the protein to the dialysis membrane or chromatography resin. | For dialysis, consider using a membrane made of a different material or pre-blocking the membrane with a solution of a non-interfering protein like BSA. For SEC and SPE, ensure the buffer conditions (pH, ionic strength) are optimal to minimize interactions with the resin. |
| Protein precipitation or aggregation during the purification process. | Optimize the buffer composition by adjusting the pH to be at least one unit away from the protein's isoelectric point. Consider adding stabilizing agents such as glycerol or arginine to the buffer. For SEC, avoid overloading the column, as high local concentrations can promote aggregation. |
| Incorrect MWCO for dialysis or pore size for SEC. | Ensure the MWCO of the dialysis membrane is at least 3-5 times smaller than the molecular weight of your protein. For SEC, choose a resin with a fractionation range appropriate for your protein's size. |
| For SPE, irreversible binding of the protein to the sorbent. | The elution buffer may not be strong enough. Try increasing the percentage of organic solvent or using a different eluent. You may also need to test a different type of SPE sorbent. |
Issue: Incomplete Removal of Excess this compound
| Possible Cause | Recommended Solution |
| Insufficient dialysis time or too few buffer changes. | Increase the duration of dialysis and perform at least three buffer changes with a large volume of fresh buffer. |
| For SEC, co-elution of this compound with the protein. | This is unlikely due to the large size difference. However, ensure the column is properly packed and the sample volume is within the recommended limits to achieve optimal separation. |
| For SPE, inefficient washing of the cartridge. | Increase the volume of the wash buffer or use a slightly stronger wash solvent that does not elute the protein of interest. |
Visualizations
Caption: General workflow for the purification and analysis of this compound protein conjugates.
Caption: Decision tree for troubleshooting low protein recovery during purification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Minimizing trans-Cyclooctene (TCO) Isomerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the isomerization of trans-cyclooctene (TCO) to its inactive cis-cyclooctene (CCO) isomer. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What is TCO isomerization and why is it a problem?
A1: Trans-cyclooctene (TCO) is a strained alkene widely used in bioorthogonal chemistry for its exceptionally fast reaction with tetrazines. However, the strained trans configuration can isomerize to the more thermodynamically stable, but unreactive, cis-cyclooctene (CCO) configuration. This isomerization is the primary deactivation pathway for TCO reagents. When TCO converts to CCO, it will no longer react with its tetrazine partner, leading to low or no product yield in labeling and ligation experiments.[1][2]
Q2: What are the main factors that cause TCO to isomerize?
A2: Several factors can promote or catalyze the isomerization of TCO to CCO:
-
Thiols: High concentrations of thiol-containing reagents, such as dithiothreitol (DTT) or β-mercaptoethanol (BME), can rapidly promote isomerization, likely through a radical-mediated mechanism.[3][4]
-
Cell Culture Media & Biological Milieu: Components in cell culture media, particularly degradation products of thiamine, can catalyze isomerization.[2] Similarly, "aged" plasma and copper-containing proteins in serum have been shown to cause TCO deactivation.
-
Elevated Temperatures: Higher temperatures (e.g., 37°C) can accelerate the rate of isomerization, which is a significant concern during long incubation periods required for biological experiments.
-
Light: The manufacturing process of TCO often involves photochemical isomerization from CCO. This process is reversible, and exposure to UV light can contribute to isomerization.
-
Radical Species: The isomerization process is believed to involve radical intermediates. The presence of radical initiators can accelerate the process, while radical inhibitors can suppress it.
Q3: Do primary amines, such as those in Tris or glycine buffers, cause TCO isomerization?
A3: The primary issue with amine-containing buffers (e.g., Tris, glycine) is not that they directly catalyze the isomerization of the TCO double bond. Instead, their nucleophilic nature causes them to compete with the target molecule (e.g., lysine residues on a protein) for reaction with amine-reactive linkers, such as N-hydroxysuccinimide (NHS) esters, that are commonly used to attach TCO to biomolecules. This competitive reaction significantly reduces the efficiency of TCO labeling onto the target molecule. Therefore, it is critical to use amine-free buffers during the NHS ester conjugation step.
Q4: How can I prevent or minimize TCO isomerization during my experiments?
A4: A multi-faceted approach is best:
-
Reagent Selection: If using reducing agents, choose a non-thiol-based option like TCEP (tris(2-carboxyethyl)phosphine).
-
Buffer Choice: For NHS-ester based conjugations, use amine-free buffers like PBS, HEPES, or bicarbonate buffers at a pH of 7.2-8.5.
-
Sequential Workflow: If thiols are necessary (e.g., for disulfide reduction), remove them completely using a desalting column before adding the TCO reagent.
-
Temperature Control: Perform reactions at the lowest feasible temperature (e.g., 4°C or room temperature) to slow down potential isomerization.
-
Light Protection: Protect TCO-containing reagents and reaction mixtures from light.
-
Use of Inhibitors: In specific cases where thiols cannot be avoided, the addition of a radical inhibitor like Trolox may suppress isomerization.
Q5: Which TCO derivative is the most stable?
A5: The stability of TCO derivatives is often a trade-off with their reactivity. Highly reactive variants like s-TCO tend to be less stable. Conversely, d-TCO (cis-dioxolane-fused trans-cyclooctene) derivatives have been designed to offer a good balance, providing enhanced stability and aqueous solubility while maintaining excellent reactivity. For example, d-TCO has been shown to be stable in phosphate buffer for up to 14 days and remains >97% in its trans form after four days in human serum at room temperature.
Q6: How should I store my TCO-containing reagents?
A6: TCO reagents, especially those functionalized with moisture-sensitive groups like NHS esters, should be stored at -20°C or below, protected from light and moisture. To prevent condensation, allow vials to equilibrate to room temperature before opening. For long-term storage, protecting TCOs as stable silver(I) metal complexes can greatly extend their shelf-life.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product in TCO-Tetrazine Ligation | Isomerization of TCO to inactive CCO. | - Review experimental conditions for factors promoting isomerization (thiols, high temperature, light exposure).- Perform a stability test on your TCO reagent under your reaction conditions (see Protocol 1).- Use fresh, properly stored TCO reagent. |
| Hydrolysis of TCO-NHS ester (during labeling step). | - Ensure the NHS ester vial is equilibrated to room temperature before opening to prevent moisture condensation.- Prepare stock solutions in anhydrous DMSO or DMF immediately before use.- Perform the labeling reaction in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5. | |
| Competition from primary amines in buffer. | - Switch from buffers like Tris or glycine to an amine-free buffer for the NHS ester conjugation step.- Use Tris buffer only to quench the reaction after it is complete. | |
| Inconsistent or Poorly Reproducible Results | Variable extent of TCO isomerization between experiments. | - Strictly standardize all incubation times, temperatures, and reagent handling procedures.- Ensure consistent and complete removal of interfering substances like thiol-based reducing agents before adding TCO.- Protect all TCO-containing solutions from direct light. |
| Inaccurate quantification of reactants. | - Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your TCO and tetrazine stock solutions before setting up the reaction. |
Data Summary: TCO Stability and Reactivity
Table 1: Stability of TCO Derivatives Under Various Conditions
| TCO Derivative | Condition | Observation | Citation |
| d-TCO | Phosphate-buffered D₂O (pD 7.4) | No isomerization or decomposition observed after 14 days. | |
| d-TCO | Human serum, room temperature | >97% remained as the trans-isomer after 4 days. | |
| d-TCO | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours. | |
| s-TCO | Conjugated to a mAb in vivo | Slow deactivation (25% in 24 hours) observed in serum. | |
| s-TCO | High concentrations (30 mM) of thiols | Rapidly isomerizes. |
Table 2: Factors Influencing NHS Ester Stability (for TCO Conjugation)
| pH | Temperature | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| Note: Data is for NHS esters in general and highlights the critical effect of pH and temperature on the stability of amine-reactive linkers. |
Diagrams and Workflows
Isomerization Mechanism and Influencing Factors
The isomerization of TCO to CCO is the primary pathway for its deactivation. This process can be catalyzed by various factors, most notably thiols, radical species, and components within biological media.
Caption: Factors promoting the isomerization of active TCO to inactive CCO.
Troubleshooting Workflow for Low Ligation Yield
When encountering low product yield, a systematic approach can identify the root cause, distinguishing between TCO instability and other common issues like inefficient labeling.
Caption: A troubleshooting flowchart for diagnosing low TCO-tetrazine reaction yields.
Experimental Protocols
Protocol 1: Recommended Workflow for Protein Labeling and Ligation
This workflow is designed to minimize TCO isomerization when labeling proteins that require disulfide bond reduction prior to conjugation.
Caption: Recommended experimental workflow for TCO labeling of proteins.
Protocol 2: TCO Stability Assay
This protocol allows you to assess the stability of your TCO reagent under specific experimental conditions using RP-HPLC.
1. Materials:
-
TCO-containing reagent
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 1x PBS, pH 7.4)
-
Reducing agents to test (e.g., fresh 100 mM stocks of DTT and TCEP)
-
Quenching/Mobile Phase solution (e.g., 95:5 Water:Acetonitrile with 0.1% TFA)
-
RP-HPLC system with UV detector
2. Assay Setup:
-
Prepare a 10 mM stock solution of your TCO reagent in anhydrous DMSO.
-
Label three sets of tubes: "Control," "DTT," and "TCEP."
-
To all tubes, add the reaction buffer.
-
To the "Control" tube, add a volume of DMSO equivalent to what will be used for the TCO addition.
-
To the "DTT" tube, add DTT stock to a final concentration of 10 mM.
-
To the "TCEP" tube, add TCEP stock to a final concentration of 10 mM.
-
Initiate the stability test by adding the TCO stock solution to all tubes to a final concentration of ~1 mM.
-
Incubate all tubes at the desired temperature (e.g., room temperature or 37°C), protected from light.
3. Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Immediately quench the sample by diluting it (e.g., 1:10) into the cold mobile phase solution to stop further isomerization.
-
Analyze the samples by RP-HPLC. The TCO peak should be identifiable based on the T=0 timepoint. Isomerization to CCO will typically result in a new, closely eluting peak.
-
Quantify the TCO peak area at each time point to determine its degradation/isomerization rate under each condition.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating TCO-Amine Labeling Specificity: A Comparative Guide with Control Experiments
For researchers, scientists, and drug development professionals, the precision of bioconjugation is paramount. Trans-cyclooctene (TCO)-amine labeling, a cornerstone of bioorthogonal chemistry, offers exceptional speed and selectivity for modifying biomolecules.[1][2] This guide provides a comprehensive comparison of methods to validate the specificity of TCO-amine labeling, complete with detailed experimental protocols and supporting data presented for clear comparison.
The this compound labeling strategy is a two-step process. First, a biomolecule is functionalized with a TCO group by reacting its primary amines (e.g., lysine residues) with a TCO-NHS ester.[3] Subsequently, the TCO-modified biomolecule is reacted with a tetrazine-conjugated molecule of interest in a highly efficient inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction.[1][2] The remarkable kinetics and biocompatibility of this "click chemistry" reaction make it ideal for applications in complex biological environments, including live-cell imaging and in vivo studies.
However, robust validation of labeling specificity is critical to ensure the reliability of experimental results. This involves confirming that the TCO moiety is attached to the intended amine groups and that the subsequent reaction with tetrazine is exclusively due to the specific bioorthogonal pairing.
Control Experiments for Validating Labeling Specificity
A series of control experiments are essential to demonstrate the specificity of this compound labeling. The expected outcomes of these controls are summarized in the table below.
| Control Experiment | Description | Expected Outcome | Interpretation |
| No TCO-NHS Ester Control | The biomolecule is not treated with the TCO-NHS ester but is subjected to all subsequent steps, including incubation with the tetrazine probe. | No or minimal signal from the tetrazine probe. | A low signal confirms that the tetrazine probe does not non-specifically bind to the unlabeled biomolecule. |
| No Tetrazine Probe Control | The biomolecule is labeled with the TCO-NHS ester but is not incubated with the tetrazine probe. | No or minimal signal. | This control establishes the baseline background signal of the TCO-labeled biomolecule. |
| Competition Control | The TCO-labeled biomolecule is pre-incubated with an excess of a non-functionalized tetrazine before adding the tetrazine probe. | Significant reduction in signal from the tetrazine probe. | This demonstrates that the binding of the tetrazine probe is specific to the TCO group, as the non-functionalized tetrazine competes for the same binding site. |
| Scrambled Peptide/Protein Control | If targeting a specific peptide or protein, a scrambled version with a similar number of primary amines is used as a negative control for labeling. | No or minimal labeling of the scrambled control. | This indicates that the labeling is specific to the target of interest and not just any available amine. |
Comparison with Alternative Labeling Chemistries
This compound labeling is one of several methods for bioconjugation. The following table compares it with other common techniques.
| Labeling Chemistry | Reactive Groups | Kinetics | Biocompatibility | Catalyst Required |
| TCO-Tetrazine (IEDDA) | TCO and Tetrazine | Very fast (up to 10⁶ M⁻¹s⁻¹) | Excellent | No |
| Succinimidyl Ester (NHS) | Primary amines | Moderate | Good | No |
| Maleimide-Thiol | Thiols (cysteines) | Fast | Good | No |
| Azide-Alkyne (CuAAC) | Azides and terminal alkynes | Fast | Moderate (copper toxicity) | Yes (Copper) |
| Azide-Alkyne (SPAAC) | Azides and strained alkynes | Moderate to fast | Excellent | No |
Experimental Protocols
Protocol 1: this compound Labeling of a Protein
This protocol details the labeling of a protein with a TCO-NHS ester.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-7.5)
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free reaction buffer using a desalting spin column.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Remove Excess Reagent: Purify the TCO-labeled protein from the unreacted TCO-NHS ester and quenching buffer using a desalting spin column.
Protocol 2: Click Reaction with a Tetrazine Probe
This protocol describes the reaction of the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein
-
Tetrazine-functionalized probe
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized probe in a compatible solvent.
-
Click Reaction: Add the tetrazine probe to the TCO-labeled protein solution. A 1.5- to 5-fold molar excess of the tetrazine probe is typically recommended.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Analysis: The resulting conjugate can be analyzed by methods such as SDS-PAGE, mass spectrometry, or fluorescence imaging, depending on the nature of the tetrazine probe.
Protocol 3: Competition Control Experiment
Procedure:
-
Prepare the TCO-labeled protein as described in Protocol 1.
-
Add a 50- to 100-fold molar excess of a non-functionalized "competitor" tetrazine to the TCO-labeled protein solution.
-
Incubate for 30 minutes at room temperature.
-
Add the tetrazine-functionalized probe as described in Protocol 2.
-
Incubate and analyze as in Protocol 2. A significantly reduced signal compared to the reaction without the competitor tetrazine indicates specific labeling.
Visualizations
References
Confirming TCO-Amine Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics, diagnostics, and research tools. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine is a popular bioorthogonal reaction known for its rapid kinetics and high specificity.[1][2][3] This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques for confirming the conjugation of a TCO moiety to a primary amine, supported by experimental data and detailed protocols.
Mass spectrometry (MS) stands out for its ability to provide precise mass measurements, enabling direct confirmation of conjugation and determination of the degree of labeling.[4] However, a variety of other techniques can also validate conjugation, each with its own strengths and limitations. This guide will compare mass spectrometry with Hydrophobic Interaction Chromatography (HIC), Size-Exclusion Chromatography (SEC), and SDS-PAGE.
Performance Comparison of Analytical Techniques
The selection of an analytical method depends on the specific information required, the nature of the bioconjugate, and the available instrumentation.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography (SEC) | Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |
| Primary Information | Precise mass measurement, confirmation of covalent attachment, determination of conjugation sites, and degree of labeling. | Determination of drug-to-antibody ratio (DAR), assessment of drug load distribution and heterogeneity. | Detection of aggregation, fragmentation, and monitoring of reaction progress based on size differences. | Visualization of a band shift indicating an increase in molecular weight upon conjugation. |
| Pros | High accuracy and detailed molecular information. | High resolution and sensitivity for DAR determination. | Can resolve starting materials, intermediates, and final products; non-denaturing. | Simple, widely available, and provides a clear visual confirmation. |
| Cons | Requires expensive instrumentation and significant expertise for data analysis; can be sensitive to sample purity. | Can be influenced by the hydrophobicity of the protein itself. | Does not provide information on the location of the conjugation. | Low resolution; not quantitative. |
| Typical Applications | Gold standard for detailed characterization of bioconjugates, including determination of the number of conjugated molecules. | Quality control of antibody-drug conjugates (ADCs) and other bioconjugates where the degree of substitution is critical. | Monitoring the progress of conjugation reactions and purifying the final conjugate. | Rapid qualitative assessment of conjugation success. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Mass Spectrometry (LC-MS) Protocol
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the detailed analysis of bioconjugates.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.
-
Reversed-phase column suitable for large proteins (e.g., C4).
LC Method:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 15-30 minutes.
MS Data Acquisition:
-
Acquire data in positive ion mode.
-
Optimize source parameters for the specific analyte.
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weights of the species present.
-
Compare the observed mass of the conjugated protein with the theoretical mass of the unconjugated protein to confirm the addition of the TCO-amine molecule.
-
The mass shift corresponds to the mass of the this compound moiety. For multiple conjugations, a distribution of species with corresponding mass additions will be observed.
Hydrophobic Interaction Chromatography (HIC) Protocol
HIC separates molecules based on their hydrophobicity and is particularly useful for determining the distribution of different drug-loaded species in antibody-drug conjugates.
Instrumentation:
-
HPLC or UPLC system with a UV detector and a HIC column.
Method:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7).
-
Gradient: A linear gradient from high salt to low salt.
-
Detection: UV absorbance at 280 nm.
Data Analysis:
-
Integrate the peak areas of the different species.
-
Calculate the average degree of conjugation by weighting the peak area of each species by its conjugation number.
Size-Exclusion Chromatography (SEC) Protocol
SEC separates molecules based on their hydrodynamic radius and is effective for monitoring the progress of a conjugation reaction and detecting aggregates.
Instrumentation:
-
HPLC or UPLC system with a UV detector and an SEC column suitable for the molecular weight range of the bioconjugate.
Method:
-
Mobile Phase: Isocratic flow with a buffer such as phosphate-buffered saline (PBS).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
Data Analysis:
-
The conjugated product will elute earlier than the unconjugated protein due to its larger size.
-
Peak integration can be used to quantify the relative amounts of conjugated and unconjugated species.
SDS-PAGE Protocol
SDS-PAGE separates proteins based on their molecular weight and provides a straightforward qualitative assessment of conjugation.
Procedure:
-
Prepare polyacrylamide gels of an appropriate percentage for the expected molecular weight of the protein.
-
Load samples of the unconjugated protein and the conjugation reaction mixture into separate wells.
-
Run the gel under denaturing and reducing conditions.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
Analysis:
-
A successful conjugation will result in a band shift, with the conjugated protein appearing at a higher molecular weight than the unconjugated protein.
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow for mass spectrometry analysis and the logical relationship in comparing the different analytical techniques.
Caption: Workflow for this compound Conjugation Confirmation by Mass Spectrometry.
Caption: Comparison of Techniques for this compound Conjugation Analysis.
References
- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
TCO-Amine vs. DBCO in Copper-Free Click Chemistry: A Comparative Guide for Researchers
In the realm of bioconjugation and drug development, the efficiency and reliability of chemical ligation techniques are paramount. Copper-free click chemistry has emerged as a powerful tool, enabling the precise and biocompatible modification of biomolecules. Among the various reagents available, trans-cyclooctene (TCO) and dibenzocyclooctyne (DBCO) derivatives are prominent players. This guide provides an objective comparison of the performance of TCO-amine and DBCO for copper-free click chemistry, supported by experimental data and detailed methodologies to assist researchers in selecting the optimal tool for their specific needs.
At a Glance: TCO vs. DBCO
The primary distinction between TCO and DBCO lies in their reaction partners and kinetics. TCO reacts with tetrazines via an inverse-electron-demand Diels-Alder (IEDDA) reaction, while DBCO reacts with azides through strain-promoted alkyne-azide cycloaddition (SPAAC). The IEDDA reaction of TCO and tetrazine is renowned for its exceptionally fast reaction rates, often orders of magnitude higher than the SPAAC reaction between DBCO and an azide.[1][2][3]
Quantitative Comparison of Reaction Kinetics
The efficiency of a click chemistry reaction is best described by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications involving low reactant concentrations or requiring rapid conjugation.
| Reaction | Reagents | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | TCO + Tetrazine | 800 - 30,000 | [4] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | DBCO + Azide | ~1 - 2 | [4] |
As the data indicates, the TCO-tetrazine ligation is significantly faster than the DBCO-azide reaction. This kinetic advantage makes TCO-based chemistry particularly suitable for in vivo applications where rapid labeling is essential.
Stability Considerations
While reaction kinetics are a critical factor, the stability of the reagents under experimental and physiological conditions is equally important.
-
TCO: Highly reactive TCO derivatives, while offering faster kinetics, can be prone to isomerization to the less reactive cis-cyclooctene isomer. Some TCO derivatives have shown improved in vivo stability.
-
DBCO: DBCO is generally stable but can exhibit instability under reducing conditions, such as in the presence of dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the conjugation of amine-reactive TCO and DBCO derivatives to proteins, followed by methods for kinetic analysis.
Protocol 1: Protein Conjugation with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 5-15 minutes.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column.
Protocol 2: Protein Conjugation with TCO-NHS Ester
This protocol outlines the general steps for labeling a protein with a TCO-NHS ester.
Materials:
-
Protein of interest in a suitable reaction buffer (e.g., PBS, pH 7-9)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Buffer Exchange: If necessary, exchange the protein into a suitable reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein sample.
-
Incubation: Incubate for 1 hour at room temperature.
-
Purification: Purify the TCO-labeled protein using a desalting column.
Protocol 3: Determination of Reaction Kinetics by NMR Spectroscopy
NMR spectroscopy can be used to monitor the real-time progress of a click chemistry reaction by observing the disappearance of reactant signals and the appearance of product signals.
Materials:
-
TCO-functionalized molecule
-
Tetrazine-functionalized molecule
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the TCO-containing reactant in the deuterated solvent in an NMR tube.
-
Acquire Initial Spectrum: Obtain a ¹H NMR spectrum of the starting material (t=0).
-
Initiate Reaction: Add the tetrazine-containing reactant to the NMR tube and mix quickly.
-
Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a reactant and a product in each spectrum. Plot the concentration versus time and fit the data to the appropriate rate law to determine the second-order rate constant.
Protocol 4: Determination of Reaction Kinetics by Fluorescence Quenching Assay
This method is suitable for reactions where one of the reactants is fluorescent and its fluorescence is quenched upon reaction.
Materials:
-
Fluorescent azide or DBCO derivative
-
Quenching partner (non-fluorescent DBCO or azide)
-
Reaction buffer (e.g., PBS)
-
Fluorescence spectrometer
Procedure:
-
Instrument Setup: Set the excitation and emission wavelengths appropriate for the fluorophore.
-
Initial Measurement: Place the fluorescent reactant in a cuvette and measure the initial fluorescence intensity (F₀).
-
Initiate Reaction: Inject the quenching reactant into the cuvette with rapid mixing.
-
Monitor Fluorescence: Record the decrease in fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the reaction progress. Plot the fluorescence intensity versus time and fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs). The second-order rate constant (k₂) can then be calculated from k_obs and the concentration of the reactant in excess.
Visualizing the Comparison
To further clarify the concepts discussed, the following diagrams illustrate the reaction pathways and a general experimental workflow.
Conclusion
The choice between this compound and DBCO for copper-free click chemistry depends heavily on the specific requirements of the application. For experiments demanding extremely fast kinetics, such as in vivo imaging or the labeling of low-abundance targets, the TCO-tetrazine ligation is the superior choice due to its significantly higher reaction rate. However, for applications where stability under reducing conditions is a primary concern and slightly slower kinetics are acceptable, DBCO-azide chemistry remains a robust and widely used option. The provided protocols offer a starting point for researchers to implement these powerful bioconjugation techniques in their own laboratories. Careful consideration of both the kinetic and stability data presented here will enable the selection of the most appropriate tool for successful and efficient biomolecular modification.
References
A Head-to-Head Comparison of TCO-Amine and Maleimide Chemistries for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
In the field of targeted therapeutics and diagnostics, the precise and stable conjugation of molecules to antibodies is paramount. The choice of conjugation chemistry can significantly impact the efficacy, stability, and homogeneity of the final antibody conjugate. This guide provides an objective comparison of two prominent bioconjugation techniques: TCO-amine and maleimide chemistry. We will delve into their reaction mechanisms, compare their performance based on available experimental data, and provide detailed experimental protocols to aid in your research and development endeavors.
At a Glance: this compound vs. Maleimide Chemistry
| Feature | This compound Chemistry | Maleimide Chemistry |
| Reaction Type | Inverse electron-demand Diels-Alder cycloaddition (IEDDA) "Click Chemistry" | Michael Addition |
| Reactive Groups | Trans-cyclooctene (TCO) reacts with Tetrazine; TCO is introduced via amine-reactive esters (e.g., NHS ester) targeting lysines. | Maleimide reacts with thiols (sulfhydryl groups) from cysteine residues. |
| Reaction pH | Typically pH 7-9 for the initial amine labeling step.[1] | pH 6.5-7.5 for the thiol-maleimide reaction.[2][3] |
| Reaction Speed | Exceptionally fast kinetics (k > 800 M⁻¹s⁻¹).[3][4] | Generally fast, but can vary. |
| Specificity | Highly specific reaction between TCO and tetrazine. The initial amine labeling is non-specific for lysine residues. | Highly specific for thiol groups. Can be non-specific if multiple cysteines are present or disulfide bonds are reduced. |
| Stability | The resulting dihydropyridazine bond is generally stable. The primary concern is the potential isomerization of the TCO group to a non-reactive cis-cyclooctene (CCO) isomer. | The thioether bond is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione. |
| Homogeneity | When targeting native lysines, it results in a heterogeneous product with a varied drug-to-antibody ratio (DAR). | Targeting reduced native disulfide bonds also leads to a heterogeneous mixture. Site-specific conjugation can be achieved by engineering a single cysteine residue. |
Reaction Mechanisms
A clear understanding of the underlying chemical reactions is crucial for optimizing your conjugation strategy.
This compound Conjugation Pathway
This compound chemistry is a two-step process. First, an amine-reactive TCO linker, such as a TCO-NHS ester, is used to modify the antibody by reacting with the primary amines of lysine residues. The TCO-functionalized antibody is then ready to react with a tetrazine-modified molecule in a highly efficient and bioorthogonal "click" reaction.
Maleimide Conjugation Pathway
Maleimide chemistry involves the reaction of a maleimide-functionalized molecule with the thiol group of a cysteine residue on the antibody. This forms a stable thioether bond. To achieve this, existing disulfide bonds within the antibody are often reduced to generate free thiols.
Performance Comparison: Stability Data
The stability of the resulting conjugate is a critical factor for in vivo applications. While direct head-to-head comparative studies are limited, data from various sources provide insights into the stability of each linkage type.
| Linkage Type | Key Stability Concern | Reported Stability Data |
| TCO-Tetrazine | Isomerization of TCO to the non-reactive CCO isomer. | A TCO-modified goat IgG showed a 10.5% loss of reactivity towards tetrazines after 4 weeks of storage at 4°C in a phosphate buffer (pH 7.5). The loss was reduced to 7% when stored at -20°C. |
| Maleimide-Thiol | Retro-Michael reaction leading to deconjugation and exchange with other thiols (e.g., glutathione). | The thiosuccinimide group in conventional maleimide-based ADCs is known to be unstable under physiological conditions. However, new strategies are being developed to improve the stability of maleimide-thiol conjugates. For instance, a maleamic methyl ester-based ADC showed only about a 3.8% loss of payload after 14 days of incubation in an albumin solution at 37°C. |
Note: The provided stability data for TCO and maleimide conjugates are from separate studies and not from a direct head-to-head comparison. Therefore, these values should be considered indicative of the respective linkage stabilities under the specified conditions.
Experimental Protocols
Protocol 1: Antibody Labeling with TCO-NHS Ester
This protocol outlines the general steps for modifying an antibody with a TCO-NHS ester.
Materials:
-
Antibody solution (1-5 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Buffer Exchange: Exchange the antibody into the amine-free reaction buffer using a desalting spin column to a final concentration of 1-5 mg/mL.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. Incubate for 1 hour at room temperature.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody and the TCO group. The TCO-modified antibody is now ready for reaction with a tetrazine-modified molecule.
Protocol 2: Antibody Labeling with Maleimide
This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to an antibody.
Materials:
-
Antibody solution (2 mg/mL)
-
Reaction buffer (e.g., PBS, pH 7.2-7.4)
-
TCEP (tris(2-carboxyethyl)phosphine) solution (optional, for disulfide reduction)
-
Maleimide-functionalized molecule
-
Anhydrous DMSO
-
Desalting spin column
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2 mg/mL in the reaction buffer.
-
(Optional) Disulfide Reduction: If targeting cysteines involved in disulfide bonds, add a 10-100x molar excess of TCEP to the antibody solution and incubate for 20-30 minutes at room temperature.
-
Prepare Maleimide Solution: Allow the vial of the maleimide compound to warm to room temperature. Dissolve it in anhydrous DMSO to a desired stock concentration (e.g., 2 nmol/µl).
-
Conjugation Reaction: Add the maleimide solution to the antibody solution. A recommended starting molar ratio of dye to antibody is 10:1 to 20:1. Protect the reaction from light and incubate for 1-2 hours at room temperature with gentle rocking.
-
Purification: Purify the conjugated antibody from excess maleimide reagent using a desalting spin column.
-
Characterization and Storage: Determine the degree of labeling. Store the antibody conjugate at 4°C for short-term storage or at -20°C or -80°C for longer periods, optionally with a stabilizer like BSA.
Conclusion
The choice between this compound and maleimide chemistry for antibody conjugation depends heavily on the specific application, the desired level of homogeneity, and the required stability of the final conjugate.
-
This compound chemistry offers the advantage of extremely fast, bioorthogonal ligation, making it an excellent choice for applications requiring rapid and highly specific conjugation to a tetrazine-modified partner. However, when targeting native lysines, it produces heterogeneous conjugates.
-
Maleimide chemistry is a well-established method for thiol-specific conjugation. While it can also result in heterogeneous products when targeting multiple or reduced cysteines, it offers the potential for site-specific conjugation through antibody engineering. The primary drawback is the potential instability of the thioether bond, though advancements are being made to address this issue.
For applications where conjugate homogeneity and stability are critical, site-specific conjugation strategies, which can be employed with both chemistries through protein engineering, are becoming the gold standard. Ultimately, researchers must carefully weigh the pros and cons of each method in the context of their experimental goals to select the most appropriate conjugation strategy.
References
A Head-to-Head Comparison: Quantitative Assessment of TCO-Amine Labeling Using HPLC
For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, the selection of an appropriate labeling chemistry is paramount to experimental success. This guide provides an objective, data-driven comparison of trans-cyclooctene (TCO)-amine labeling with traditional N-hydroxysuccinimide (NHS) ester labeling for the modification of primary amines on proteins, such as antibodies. We present a quantitative assessment of labeling efficiency, supported by detailed experimental protocols for both labeling and HPLC-based analysis, to inform the selection of the optimal conjugation strategy.
Performance Comparison: TCO-Amine vs. NHS-Ester Labeling
The choice between this compound and NHS-ester labeling hinges on the specific requirements of the application, including the need for bioorthogonality, control over labeling stoichiometry, and the nature of the downstream application. This compound labeling introduces a bioorthogonal handle for subsequent, highly specific "click" reactions, while NHS-ester labeling is a direct, one-step method for attaching a functional moiety.
Table 1: Key Performance Characteristics of this compound and NHS-Ester Labeling
| Feature | This compound Labeling (via TCO-NHS ester) | Standard NHS-Ester Labeling | Key Considerations |
| Reaction Chemistry | Two-step: 1. Amine-reactive NHS ester reaction to attach TCO. 2. Bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine. | One-step: Direct reaction of an NHS-ester-functionalized molecule with primary amines. | This compound labeling offers the advantage of a bioorthogonal secondary reaction, allowing for conjugation in complex biological media with minimal off-target effects.[1] |
| Specificity | The initial NHS ester reaction targets accessible primary amines (lysine residues, N-terminus). The subsequent iEDDA reaction is highly specific for the TCO-tetrazine pair. | Targets all accessible primary amines, which can lead to a heterogeneous population of labeled proteins and potential inactivation if amines are in the active or binding site.[2] | The bioorthogonality of the TCO-tetrazine reaction provides superior specificity for the final conjugation step.[2] |
| Reaction Kinetics | iEDDA reaction is extremely fast (k > 800 M⁻¹s⁻¹). | NHS ester-amine reaction is generally slower and pH-dependent.[2] | The rapid kinetics of the iEDDA reaction allow for efficient labeling at low concentrations. |
| Control over Labeling | Degree of labeling (DOL) with TCO can be controlled by reaction conditions. The subsequent click reaction is typically near-quantitative. | DOL can be controlled but may result in a broader distribution of labeled species. | TCO labeling can provide a more homogeneous product for the final conjugation. |
| Stability | The resulting amide bond from the NHS reaction is stable. The dihydropyridazine linkage from the iEDDA reaction is also highly stable. | The amide bond formed is stable. However, the NHS ester itself is susceptible to hydrolysis, which can reduce labeling efficiency.[3] | Hydrolysis of the NHS ester is a competing reaction that needs to be managed for optimal efficiency in both methods. |
Quantitative Assessment of Labeling Efficiency
The degree of labeling (DOL), or the average number of TCO or other molecules conjugated to a protein, is a critical parameter for evaluating labeling efficiency. This can be determined by various methods, including UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC). Hydrophobic Interaction Chromatography (HIC)-HPLC is particularly well-suited for this, as it can separate protein species with different numbers of conjugated hydrophobic moieties.
Table 2: Representative Quantitative Comparison of this compound and NHS-Ester Labeling Efficiency
| Parameter | This compound Labeling (Antibody) | NHS-Ester Labeling (Antibody) | Method of Quantification |
| Typical Molar Excess of NHS Ester | 5-20 fold | 5-20 fold | - |
| Reported Degree of Labeling (DOL) | ~2.6 TCOs per antibody | Variable, typically 2-8 labels per antibody | LC-MS, HIC-HPLC |
| Labeling Efficiency | High, with the bioorthogonal step being near-quantitative. | Can be high, but is more susceptible to competing hydrolysis, potentially lowering yields. | Calculated from DOL |
| Homogeneity of Labeled Species | Generally produces a more homogeneous population for the final bioorthogonal reaction. | Can result in a more heterogeneous mixture with varying numbers of labels per protein. | HIC-HPLC peak distribution |
Experimental Protocols
Detailed and reproducible protocols are essential for achieving consistent labeling results. Below are protocols for this compound labeling of an antibody, a standard NHS-ester labeling for comparison, and a general HIC-HPLC method for quantifying the degree of labeling.
Protocol 1: this compound Labeling of an Antibody via TCO-NHS Ester
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
Spin desalting columns (40K MWCO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into PBS, pH 7.4, to a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.5 by adding a calculated volume of 1 M NaHCO₃.
-
Add a 10-fold molar excess of the TCO-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted TCO-NHS ester and quenching reagent by passing the reaction mixture through a spin desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the Degree of Labeling (DOL) using HIC-HPLC (see Protocol 3).
-
Protocol 2: Standard NHS-Ester Labeling of an Antibody (e.g., with a Fluorescent Dye)
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Fluorescent Dye-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.5
-
Spin desalting columns (40K MWCO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody as described in Protocol 1.
-
-
Dye-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the fluorescent dye-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.5.
-
Add a 10-fold molar excess of the dye-NHS ester solution to the antibody solution.
-
Incubate for 1 hour at room temperature with gentle mixing, protected from light.
-
-
Quenching:
-
Quench the reaction as described in Protocol 1.
-
-
Purification:
-
Purify the labeled antibody using a spin desalting column.
-
-
Characterization:
-
Determine the protein concentration and the Degree of Labeling (DOL) using UV-Vis spectroscopy or HIC-HPLC (see Protocol 3).
-
Protocol 3: Quantitative Assessment of Degree of Labeling (DOL) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity. The addition of hydrophobic TCO groups to an antibody increases its hydrophobicity, allowing for the separation of species with different numbers of TCO molecules. The weighted average DOL can be calculated from the peak areas of the different species. This method is analogous to the determination of the drug-to-antibody ratio (DAR) for antibody-drug conjugates.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
TCO-labeled antibody sample
Procedure:
-
Sample Preparation:
-
Dilute the purified TCO-labeled antibody to a concentration of 1-2 mg/mL in Mobile Phase A.
-
-
HPLC Analysis:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the different species corresponding to different numbers of TCO labels (e.g., DOL 0, 1, 2, 3, etc.). The unconjugated antibody (DOL 0) will elute first, followed by species with increasing DOL.
-
Calculate the weighted average DOL using the following formula: Weighted Average DOL = Σ (% Peak Area of Species * DOL of Species) / 100
-
Visualizing the Workflow
To illustrate the experimental process, the following diagrams outline the key steps in this compound labeling and subsequent bioorthogonal reaction, as well as the analytical workflow for HPLC-based quantification.
Caption: Workflow for this compound labeling and subsequent bioorthogonal conjugation.
Caption: Analytical workflow for DOL determination by HIC-HPLC.
Conclusion
The quantitative assessment of this compound labeling using HPLC provides a robust method for characterizing the efficiency and homogeneity of protein conjugation. While standard NHS-ester labeling offers a simpler, one-step approach for direct conjugation, this compound labeling provides the significant advantage of introducing a bioorthogonal handle for highly specific and efficient downstream "click" reactions. The choice between these methods should be guided by the specific experimental requirements, with this compound labeling being the superior choice for applications demanding high specificity and multi-step conjugation strategies in complex environments. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision and in the successful implementation of their bioconjugation strategies.
References
A Comparative Analysis of TCO Derivatives for Enhanced Reactivity in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctenes (TCOs) and tetrazines stands as a cornerstone of bioorthogonal chemistry, offering a powerful toolkit for site-specific labeling, in vivo imaging, and targeted drug delivery.[1][2] The exceptional reaction kinetics and high specificity of this ligation have driven the development of a diverse array of TCO derivatives, each with unique reactivity profiles and stability. This guide provides a comparative analysis of different TCO derivatives, supported by experimental data, to aid researchers in selecting the optimal tool for their specific applications.
Factors Influencing TCO Reactivity
The reactivity of TCO derivatives is primarily governed by the strain of the trans-double bond.[3] Introducing conformational strain, for instance through cis-ring fusion, forces the TCO into a higher energy conformation, more closely resembling the transition state of the Diels-Alder reaction, thereby accelerating the reaction rate.[3][4] Key factors influencing reactivity include:
-
Ring Strain: Increasing the ring strain of the cyclooctene core enhances reactivity. This has been a primary strategy in the development of next-generation TCOs.
-
Stereochemistry: The stereochemistry of substituents on the TCO ring also plays a crucial role. Axial isomers are generally more reactive than their equatorial counterparts due to increased ground-state energy.
-
Heteroatom Inclusion: The incorporation of heteroatoms within the cyclooctene ring can influence both reactivity and hydrophilicity.
Comparative Analysis of TCO Derivatives
The following tables summarize the second-order rate constants (k₂) for the reaction of various TCO derivatives with tetrazines. It is important to note that reaction rates are highly dependent on the specific tetrazine derivative, solvent, and temperature.
| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Parent TCOs and Isomers | |||||
| trans-cyclooctene | 3,6-diphenyl-s-tetrazine | Methanol | 25 | 19.1 ± 1 | |
| 5-hydroxy-trans-cyclooctene (equatorial) | 3,6-dipyridyl-s-tetrazine derivative | H₂O:MeOH (45:55) | 25 | 5,235 ± 258 | |
| 5-hydroxy-trans-cyclooctene (equatorial) | 3,6-dipyridyl-s-tetrazine derivative | H₂O | 25 | 22,600 ± 40 | |
| 5-hydroxy-trans-cyclooctene (axial) | 3,6-dipyridyl-s-tetrazine derivative | H₂O | 25 | 80,200 ± 200 | |
| Strained TCOs (s-TCO) | |||||
| s-TCO | 3,6-diphenyl-s-tetrazine | Methanol | 25 | 3,100 | |
| s-TCO (syn-diastereomer) | Diphenyl-s-tetrazine derivative | H₂O | 25 | up to 3,300,000 ± 40,000 | |
| Strained TCOs (d-TCO) | |||||
| d-TCO | 3,6-diphenyl-s-tetrazine | Methanol | 25 | 520 ± 3 | |
| d-TCO | 3,6-dipyridyl-s-tetrazine derivative | H₂O:MeOH (45:55) | 25 | 167,000 ± 7,000 | |
| d-TCO (syn-diastereomer) | 3,6-dipyridyl-s-tetrazine derivative | H₂O | 25 | 366,000 ± 15,000 | |
| d-TCO (anti-diastereomer) | 3,6-dipyridyl-s-tetrazine derivative | H₂O | 25 | 318,000 ± 2,900 | |
| Heterocyclic TCOs | |||||
| trans-5-oxocene (oxoTCO) | 3,6-dipyridyl-s-tetrazine derivative | PBS (pH 7.4) | Not Specified | > 22,600 |
Experimental Protocols
The accurate determination of reaction kinetics is essential for comparing the reactivity of different TCO derivatives. The most common method for measuring the rapid kinetics of TCO-tetrazine ligations is stopped-flow UV-Vis spectrophotometry .
Protocol: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry
1. Reagent Preparation:
-
Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in a suitable solvent like DMSO or PBS).
-
Prepare a stock solution of the TCO derivative (e.g., 20 mM in the same solvent).
-
On the day of the experiment, dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final concentrations. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).
2. Stopped-Flow Measurement:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C or 37 °C).
-
Load the tetrazine and TCO solutions into separate syringes of the instrument.
-
Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.
3. Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO derivative in excess: k₂ = k_obs / [TCO].
-
Repeat the experiment with at least three different concentrations of the TCO derivative to ensure the linearity of the plot of k_obs versus [TCO] and to obtain a more accurate k₂ from the slope of this plot.
Visualizing Bioorthogonal Applications
The TCO-tetrazine ligation is a versatile tool with numerous applications in biomedical research. Below are diagrams illustrating key concepts and workflows.
Conclusion
The continuous development of novel TCO derivatives has significantly expanded the capabilities of bioorthogonal chemistry. Highly reactive derivatives, such as s-TCO and d-TCO, enable rapid labeling at low concentrations, which is crucial for in vivo applications. The choice of a specific TCO derivative should be guided by the required reaction kinetics, stability in the biological environment, and the specific demands of the experimental system. This guide provides a foundational understanding and comparative data to assist researchers in making informed decisions for their bioorthogonal labeling strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioconjugate Stability: A Comparative Guide to TCO-Amine Conjugates in Serum
For researchers, scientists, and drug development professionals, the stability of bioconjugates in a physiological environment is a critical determinant of their efficacy and safety. This guide provides a comparative analysis of the stability of trans-cyclooctene (TCO)-amine conjugates in serum, a key consideration for the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and other targeted therapeutics. We delve into the factors governing their stability, compare them with alternative conjugation strategies, and provide detailed experimental protocols for assessment.
The inverse electron-demand Diels-Alder (IEDDA) reaction between a TCO derivative and a tetrazine is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics.[1][2] TCO-amine reagents, which allow for straightforward conjugation to biomolecules via primary amines (e.g., lysine residues on antibodies), are widely used.[3][4] However, the Achilles' heel of some TCO structures is their potential for isomerization from the reactive trans-isomer to the unreactive cis-isomer, a process that can be accelerated in biological media like serum.[1]
Understanding this compound Conjugate Instability in Serum
The primary mechanism of TCO deactivation in serum is the isomerization to its cis-conformer. This process can be catalyzed by several factors present in serum, including:
-
Copper-Containing Serum Proteins: These proteins can mediate the trans-to-cis isomerization of TCO moieties conjugated to monoclonal antibodies (mAbs).
-
Thiols: The presence of thiol-containing molecules can promote the isomerization of TCOs.
-
Media Components: Certain components in cell culture media, such as thiamine degradation products, have been shown to accelerate TCO isomerization.
The structure of the TCO derivative itself plays a pivotal role in its inherent stability. For instance, the highly strained s-TCO, while exhibiting rapid kinetics, is more prone to isomerization with a reported half-life of only 0.67 days when conjugated to a mAb in vivo. In contrast, other variants like d-TCO (cis-dioxolane-fused TCO) have been engineered for improved stability and hydrophilicity, showing no degradation in human serum at room temperature for up to four days.
Comparative Stability of TCO Derivatives and Alternative Chemistries
The choice of bioconjugation chemistry significantly impacts the stability of the resulting conjugate. Below is a comparison of different TCO derivatives and an alternative conjugation strategy.
| Conjugation Chemistry | Linkage Type | Reported Serum/Plasma Stability | Key Advantages | Key Disadvantages |
| TCO-Tetrazine Ligation | IEDDA Cycloaddition | Variable depending on TCO structure. | Extremely fast, bioorthogonal reaction kinetics. | Susceptibility to isomerization for some TCO derivatives. |
| - s-TCO | mAb conjugate half-life of 0.67 days in vivo. | Very high reactivity. | Prone to isomerization. | |
| - d-TCO | Stable in human serum for >4 days at RT. | Good balance of reactivity and stability; increased hydrophilicity. | ||
| - 1,5-sTCO | In vivo half-life of 5.6 days. | Excellent stability. | ||
| Maleimide-Thiol Chemistry | Thioether | Prone to thioether exchange with serum proteins like albumin. | Well-established method for cysteine conjugation. | Potential for conjugate instability and drug de-conjugation. |
| Sulfone-Thiol Chemistry | Improved stability in human plasma compared to maleimide conjugates. | More stable linkage, resistant to thioether exchange. | May require specific heteroaryl sulfones for optimal reactivity. | |
| Azide-Alkyne Cycloaddition | Triazole | Generally considered stable. | Highly bioorthogonal. | Strain-promoted variants (SPAAC) can have slower kinetics than the fastest TCO-tetrazine reactions. |
Experimental Protocol: Assessing this compound Conjugate Stability in Serum
This protocol outlines a general method for evaluating the stability of a this compound conjugate (e.g., a TCO-modified antibody) in serum.
Objective: To quantify the amount of reactive TCO on a bioconjugate after incubation in serum over time.
Materials:
-
This compound conjugated biomolecule (e.g., antibody)
-
Human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tetrazine-fluorophore probe
-
Quenching reagent (e.g., excess of a reactive TCO compound)
-
Analytical instrumentation: HPLC or LC-MS, or a fluorescence plate reader
Procedure:
-
Incubation:
-
Dissolve the this compound conjugate in serum to a final concentration of 1 mg/mL.
-
As a control, dissolve the conjugate in PBS at the same concentration.
-
Incubate both samples at 37°C.
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots from both the serum and PBS samples.
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
Quantification of Reactive TCO:
-
Thaw the aliquots on ice.
-
To each aliquot, add a molar excess of a tetrazine-fluorophore probe.
-
Allow the IEDDA reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.
-
Quench the reaction by adding an excess of a reactive TCO compound to consume any remaining tetrazine-fluorophore.
-
-
Analysis:
-
HPLC/LC-MS Method:
-
Analyze the samples by reverse-phase HPLC or LC-MS.
-
Separate the labeled conjugate from the unlabeled conjugate and free fluorophore.
-
Quantify the peak area corresponding to the fluorescently labeled conjugate.
-
The stability is determined by comparing the amount of labeled conjugate at each time point in serum to the amount at time zero and to the control in PBS.
-
-
Fluorescence Plate Reader Method:
-
If the conjugate can be immobilized (e.g., on an ELISA plate), the fluorescence intensity can be read directly.
-
Wash the plate to remove excess unbound tetrazine-fluorophore.
-
Measure the fluorescence intensity, which correlates with the amount of reactive TCO.
-
-
Data Interpretation:
The percentage of remaining active TCO at each time point is calculated relative to the initial time point (t=0). A plot of active TCO percentage versus time can be used to determine the half-life of the conjugate in serum.
Visualizing Workflows and Relationships
Caption: Workflow for assessing this compound conjugate stability in serum.
Caption: Factors influencing the stability of this compound conjugates in serum.
Conclusion
The stability of this compound conjugates in serum is a multifaceted issue that is highly dependent on the specific TCO structure employed. While the rapid kinetics of the TCO-tetrazine ligation are advantageous, researchers must carefully consider the potential for in vivo isomerization. Newer generations of TCOs, such as d-TCO, offer enhanced stability, providing a better balance of reactivity and physiological endurance. For applications requiring long-term stability, alternative bioconjugation strategies, such as those employing sulfone linkers or azide-alkyne cycloadditions, may present viable alternatives. The provided experimental protocol offers a framework for systematically evaluating the serum stability of novel this compound conjugates, enabling a more informed selection of bioconjugation chemistry for therapeutic and diagnostic applications.
References
Control Experiments to Demonstrate the Bioorthogonality of TCO-Amine: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the true bioorthogonality of a chemical reporter is paramount. This guide provides a comparative framework for designing and interpreting control experiments to verify the bioorthogonality of trans-cyclooctene (TCO)-amine, a widely used reagent in bioconjugation. We present key experimental protocols and quantitative data to assess its stability and lack of off-target reactivity in biologically relevant environments.
The cornerstone of TCO-amine's utility lies in its rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine partner. An ideal bioorthogonal reaction should proceed with high efficiency under physiological conditions without cross-reacting with endogenous functional groups. Therefore, rigorous control experiments are essential to demonstrate that this compound is inert to the complex milieu of the cell and biological fluids.
Key Control Experiments and Expected Outcomes
To validate the bioorthogonality of this compound, a series of control experiments should be performed to assess its stability and reactivity profile in the presence of potential biological interferents. The primary competing side reaction for TCO derivatives is isomerization to the unreactive cis-cyclooctene (CCO) isomer, which can be promoted by thiols and components of serum.
Stability in Biological Media
A critical aspect of bioorthogonality is the stability of the reactive handle in complex biological fluids over time. The following experiments are designed to quantify the stability of this compound in serum and cell lysate.
Table 1: Stability of TCO Derivatives in Biological Media
| TCO Derivative | Medium | Incubation Time & Temperature | Remaining Active TCO (%) | Reference |
| d-TCO | Human Serum | 4 days at room temperature | >97% | [1] |
| TCO-Antibody Conjugate | In vivo (murine) | 24 hours | 75% | [1] |
| TCO-Antibody Conjugate | Serum | Not specified | 25% deactivation | [1] |
| s-TCO | Deuterated Phosphate Buffer (pH 7.4) | 70 hours | Stable | [1] |
Reactivity with Biological Nucleophiles
Bioorthogonality necessitates a lack of reactivity with the abundant nucleophilic functional groups found in biomolecules, such as thiols and amines.
Table 2: Reactivity of TCO Derivatives with Thiols
| TCO Derivative | Thiol | Concentration & pH | Incubation Time | Isomerization/Degradation (%) | Reference |
| d-TCO | Mercaptoethanol | 30 mM, pH 7.4 | 5 hours | 43% | [2] |
| s-TCO | Ethanethiol | 30 mM | 12 hours | 12% |
Experimental Protocols
Protocol 1: Stability of this compound in Human Serum
Objective: To quantify the stability of this compound in human serum over time using LC-MS.
Materials:
-
This compound hydrochloride
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Prepare a stock solution of this compound in PBS.
-
Spike the this compound stock solution into pre-warmed human serum to a final concentration of 10 µM.
-
Incubate the serum samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), aliquot 50 µL of the serum sample.
-
To precipitate proteins, add 150 µL of cold ACN containing an internal standard.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of 50% ACN in water with 0.1% FA.
-
Analyze the samples by LC-MS, monitoring for the parent ion of this compound and its inactive cis-isomer.
-
Quantify the peak areas to determine the percentage of remaining active this compound at each time point.
Protocol 2: Reactivity of this compound with Cysteine and Glutathione
Objective: To assess the reactivity of this compound with key biological thiols using NMR spectroscopy.
Materials:
-
This compound hydrochloride
-
L-Cysteine
-
Glutathione (GSH)
-
Deuterated phosphate buffer (PBS in D₂O), pD 7.4
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound in deuterated PBS.
-
Prepare stock solutions of L-cysteine and glutathione in deuterated PBS.
-
In an NMR tube, mix the this compound solution with the cysteine or glutathione solution to achieve final concentrations of 1 mM each.
-
Acquire a ¹H NMR spectrum immediately after mixing (t=0).
-
Incubate the NMR tube at 37°C and acquire subsequent ¹H NMR spectra at various time points (e.g., 1, 4, 8, 24 hours).
-
Monitor the spectra for the appearance of new peaks that would indicate the formation of a conjugate between this compound and the thiol, and for changes in the peaks corresponding to the trans- and cis-isomers of the cyclooctene.
-
Integrate the relevant peaks to quantify any potential reaction or isomerization.
Visualization of Experimental Workflow
To illustrate the logical flow of control experiments for demonstrating bioorthogonality, the following diagram outlines the key steps.
Caption: Workflow for control experiments to validate this compound bioorthogonality.
Conclusion
The bioorthogonality of this compound is a critical prerequisite for its application in reliable bioconjugation strategies. While the IEDDA reaction with tetrazines is exceptionally fast and specific, a thorough validation of this compound's inertness to the biological environment is essential. The control experiments outlined in this guide, focusing on stability in complex media and reactivity with key biological nucleophiles, provide a robust framework for researchers to confidently assess and demonstrate the bioorthogonality of this compound in their specific experimental systems. The provided quantitative data from existing literature serves as a benchmark for expected outcomes. By adhering to these rigorous validation principles, the scientific community can ensure the continued and successful application of this powerful bioorthogonal tool.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of TCO-Tetrazine Ligation and Other Click Reactions
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, "click chemistry" has provided an invaluable toolkit for the precise and efficient modification of biomolecules. Among the repertoire of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally fast kinetics.[1] This guide presents an objective comparison of the reaction kinetics of TCO-tetrazine ligation with other prominent click reactions, namely the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Staudinger Ligation. This comparison is supported by quantitative experimental data and detailed methodologies to assist researchers in selecting the most appropriate bioorthogonal tool for their specific applications.
Quantitative Comparison of Reaction Kinetics
The efficacy of a bioorthogonal reaction is often quantified by its second-order rate constant (k₂), which provides a direct measure of the reaction speed. A higher k₂ value indicates a faster reaction, which is particularly advantageous for applications requiring rapid labeling, especially when dealing with low concentrations of reactants or capturing dynamic biological processes.[2]
| Feature | TCO-Tetrazine Ligation (IEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Staudinger Ligation |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000[3][4] | 10⁻³ - 1[5] | 10 - 10⁴ | ~10⁻³ |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity | Good |
| Reaction Conditions | Aqueous media, room temperature, physiological pH | Aqueous media, room temperature, physiological pH | Aqueous media, requires copper(I) catalyst and ligands | Aqueous media, room temperature |
| Key Advantages | Extremely fast kinetics, catalyst-free | Catalyst-free, good stability | High reaction rates, well-established | "Traceless" nature (no residual atoms from the phosphine reagent) |
| Key Limitations | Potential for side reactions with some TCO isomers | Generally slower than TCO-tetrazine and CuAAC | Copper toxicity limits in vivo applications | Slow reaction rates, phosphine reagents prone to oxidation |
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental mechanisms of the compared click reactions and a general workflow for determining their reaction kinetics.
Detailed Experimental Protocols
Accurate determination of reaction kinetics is crucial for the objective comparison of different bioorthogonal reactions. Below are generalized protocols for commonly employed techniques.
Kinetic Analysis using Stopped-Flow Spectrophotometry
This method is ideal for rapid reactions, such as the TCO-tetrazine ligation, where changes in absorbance can be monitored on a millisecond timescale.
Objective: To determine the second-order rate constant (k₂) by monitoring the disappearance of a chromophoric reactant (e.g., tetrazine) under pseudo-first-order conditions.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for reactant solutions
-
Reactant 1 (e.g., Tetrazine derivative) solution of known concentration
-
Reactant 2 (e.g., TCO derivative) solutions at various concentrations (at least 5-fold excess over Reactant 1)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C). Set the spectrophotometer to monitor the wavelength of maximum absorbance for the chromophoric reactant (e.g., ~520 nm for many tetrazines).
-
Sample Loading: Load one syringe with the tetrazine solution and the other with a TCO solution of a specific concentration.
-
Reaction Initiation and Data Collection: Rapidly mix the two solutions in the instrument's observation cell and immediately begin recording the absorbance as a function of time. Collect data for several half-lives of the reaction.
-
Repeat: Repeat the measurement with different concentrations of the TCO solution.
-
Data Analysis:
-
Fit the absorbance decay curve for each TCO concentration to a single exponential decay function to obtain the observed rate constant (k_obs).
-
Plot the observed rate constants (k_obs) against the corresponding TCO concentrations.
-
The slope of the resulting linear plot represents the second-order rate constant (k₂).
-
Kinetic Analysis using ¹H NMR Spectroscopy
This technique is suitable for monitoring slower reactions, such as some SPAAC and Staudinger ligations, by observing the change in concentration of reactants and products over time.
Objective: To determine the second-order rate constant (k₂) by monitoring the change in concentration of reactants and/or products.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
Stock solutions of both reactants of known concentrations
-
Internal standard of known concentration (e.g., dimethyl sulfone)
Procedure:
-
Sample Preparation: In an NMR tube, combine known concentrations of the two reactants in the deuterated solvent. Include an internal standard for accurate concentration determination.
-
Data Acquisition: Acquire a ¹H NMR spectrum at time zero (t=0). Continue to acquire spectra at regular time intervals over the course of the reaction.
-
Data Analysis:
-
Integrate the characteristic peaks of a reactant and a product in each spectrum.
-
Normalize the integrals against the internal standard to determine the concentration of the reactant or product at each time point.
-
Plot the concentration of the reactant or product as a function of time.
-
Fit the data to the appropriate second-order rate equation to determine the rate constant (k₂).
-
Conclusion
The TCO-tetrazine ligation offers unparalleled reaction kinetics among the currently available bioorthogonal reactions, making it an exceptional tool for applications where speed is critical, such as in vivo imaging and pre-targeting strategies. However, the choice of a click reaction should be guided by the specific experimental requirements. SPAAC provides an excellent copper-free alternative with good stability, while CuAAC remains a robust and well-established method for in vitro applications where copper toxicity is not a concern. The Staudinger ligation, although slower, offers the unique advantage of a "traceless" ligation. The provided experimental protocols offer a foundation for researchers to quantitatively assess and compare the kinetics of these powerful reactions in their own experimental settings.
References
Safety Operating Guide
Navigating the Safe Disposal of TCO-Amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Trans-cyclooctene (TCO)-amine, a key reagent in bioorthogonal chemistry, requires specific handling and disposal procedures to mitigate potential hazards associated with its reactive nature. This guide provides essential, step-by-step information for the proper disposal of TCO-amine, ensuring a secure laboratory environment and adherence to regulatory compliance.
Before initiating any disposal protocol, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the particular this compound product in use. All handling of this chemical should be conducted in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat.
Quantitative Data for Disposal Planning
While specific quantitative data for this compound's disposal parameters are not extensively available, the following table summarizes key information pertinent to its handling and a related compound, Tco-peg3-tco, which can inform disposal planning.
| Parameter | Value/Recommendation | Notes |
| Storage Temperature | -20°C | Store in a cool, dry place, protected from light to maintain stability.[1] |
| Quenching Reagent | Tetrazine derivative (e.g., methyltetrazine) | A tetrazine will react with and neutralize the reactive TCO group.[1] |
| Molar Ratio for Quenching | 1.5:1 (Tetrazine:TCO compound) | A slight excess of the quenching agent ensures complete deactivation of the TCO moiety.[1] |
| Reaction Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 | An appropriate solvent for the deactivation reaction.[1] |
Experimental Protocol: Deactivation of this compound Waste
The primary hazard associated with this compound is its reactive trans-cyclooctene group. Therefore, a crucial step in its disposal is the deactivation of this moiety. The following protocol outlines a method for quenching the reactivity of this compound waste before its final disposal as chemical waste.
Materials:
-
This compound waste solution
-
Tetrazine derivative (e.g., methyltetrazine)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Appropriate chemical waste container
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Quantify the Waste: Determine the molar amount of this compound present in the waste solution that requires treatment.[1]
-
Prepare the Quenching Solution: Prepare a stock solution of a suitable tetrazine derivative in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a designated and properly contained area within a fume hood, dilute the this compound waste with PBS.
-
Add the Quenching Reagent: To the diluted this compound waste, add the tetrazine solution in a 1.5:1 molar ratio (tetrazine:this compound). This excess ensures the complete consumption of the reactive TCO group.
-
Reaction Completion and Final Disposal: Allow the reaction to proceed to completion. Once the this compound is deactivated, the resulting mixture should be collected in a properly labeled hazardous waste container. It is critical to consult your local environmental health and safety (EHS) office for specific guidance on the final disposal of this chemical waste, as regulations can vary significantly. Always adhere to all federal, state, and local regulations when disposing of chemical substances.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper and safe disposal of this compound.
General Waste Management Principles
After the deactivation procedure, the neutralized mixture must be managed as chemical waste. The generation of waste should always be minimized where possible. Empty containers or liners that held this compound may retain product residues and should be disposed of using approved techniques, in accordance with all applicable regulations.
It is a common policy for institutions to treat all chemical wastes as hazardous unless specified otherwise. Therefore, never dispose of this compound or its treated waste down the drain or in regular trash without explicit permission from your institution's health and safety department.
All chemical waste must be collected in containers that are appropriate for the type of waste they contain and must be securely closed. These containers should be clearly labeled as "Hazardous Waste" with the full chemical name of the contents. Store waste containers in a designated accumulation area, segregated by hazard class, and away from areas with high traffic or the potential for spills.
References
Essential Safety and Operational Guide for Handling TCO-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with TCO-amine (trans-cyclooctene amine). Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your experiments.
Immediate Safety and Personal Protective Equipment (PPE)
While specific toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle it with care, employing standard laboratory safety practices. The following personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be tight-sealing to protect against dust and splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are commonly recommended for handling similar amine compounds.[1] Always inspect gloves for integrity before use and replace them immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against incidental contact. |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[1] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.
-
Preparation and Inspection:
-
Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.
-
Inspect all required PPE for defects.
-
Have an emergency plan in place and ensure that safety equipment, such as an eyewash station and safety shower, is accessible.
-
-
Handling and Use:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where this compound is handled.
-
When weighing or transferring the solid compound, take care to avoid the generation of dust.
-
Wash hands thoroughly with soap and water after handling.
-
-
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.
-
The recommended storage temperature is typically -20°C.
-
Keep it away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination.
-
Waste Collection:
-
Collect all this compound waste, including contaminated consumables, in a designated and clearly labeled hazardous waste container.
-
-
Deactivation (Optional but Recommended):
-
To mitigate the reactivity of the TCO group, a quenching step with a tetrazine derivative can be performed. This involves reacting the this compound waste with a slight molar excess of a simple tetrazine in a suitable solvent like phosphate-buffered saline (PBS).
-
-
Final Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
-
Do not dispose of this compound down the drain.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
